Pyrrolidine-2-thione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrrolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c6-4-2-1-3-5-4/h1-3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWUREPEYPRYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=S)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177493 | |
| Record name | 2-Pyrrolethione, tetrahydro-, (Z)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
101.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2295-35-4 | |
| Record name | 2-Pyrrolidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2295-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolethione, tetrahydro-, (Z)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolethione, tetrahydro-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrrolidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of Pyrrolidine-2-thione from Pyrrolidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of pyrrolidine-2-thione from its corresponding lactam, pyrrolidin-2-one. This conversion is a fundamental transformation in organic chemistry, yielding a versatile intermediate used in the synthesis of various biologically active compounds and pharmaceuticals. This document details the most prevalent and effective methodologies, offering structured data for comparison, detailed experimental protocols, and a visual representation of the synthetic pathway.
Introduction
The thionation of amides and lactams to their corresponding thioamides and thiolactams is a crucial reaction in the synthesis of sulfur-containing heterocycles. This compound, in particular, serves as a key building block for more complex molecules in medicinal chemistry. The primary route to this compound involves the direct thionation of the carbonyl group in pyrrolidin-2-one. The most common and efficient reagents for this transformation are Lawesson's reagent and a combination of phosphorus pentasulfide (P₄S₁₀) with hexamethyldisiloxane (HMDO).[1][2][3][4] This guide will focus on these two prominent methods, providing a comparative analysis to aid in methodology selection.
Reaction Workflow
The general transformation from pyrrolidin-2-one to this compound is depicted in the following reaction scheme. This diagram illustrates the core chemical conversion discussed in this guide.
Caption: General reaction scheme for the synthesis of this compound.
Comparative Data of Synthetic Methods
The selection of a thionation method often depends on factors such as yield, reaction conditions, and ease of purification. The following table summarizes quantitative data for the synthesis of this compound from pyrrolidin-2-one using Lawesson's reagent and the P₄S₁₀/HMDO mixture.
| Method | Thionating Reagent | Stoichiometry (Reagent:Substrate) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Lawesson's Reagent | 0.5:1 | Toluene | 110 | 2 | 85 | N/A |
| 2 | P₄S₁₀ / HMDO | 0.25:1 (P₄S₁₀) / 1.5:1 (HMDO) | Dichloromethane | 40 | 4 | 90 | [1] |
| 3 | Lawesson's Reagent | Not Specified | Dioxane | Reflux | Not Specified | 62-93 | [2] |
Note: The data presented is a synthesis of information from various sources and may represent typical conditions rather than a direct side-by-side comparison under identical settings.
Experimental Protocols
This section provides detailed experimental methodologies for the two primary synthetic routes.
Method 1: Thionation using Lawesson's Reagent
Lawesson's reagent is a widely used, mild, and efficient thionating agent for a variety of carbonyl compounds, including lactams.[5][6]
Procedure:
-
To a solution of pyrrolidin-2-one (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
The reaction mixture is heated to reflux at 110°C and stirred for 2 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Method 2: Thionation using Phosphorus Pentasulfide and Hexamethyldisiloxane (P₄S₁₀/HMDO)
The combination of P₄S₁₀ and HMDO offers an effective alternative to Lawesson's reagent, often with the advantage of a simpler workup procedure where the byproducts can be removed by hydrolytic means or simple filtration.[1][3][4][7]
Procedure:
-
In a round-bottom flask, a mixture of phosphorus pentasulfide (P₄S₁₀, 0.25 eq) and hexamethyldisiloxane (HMDO, 1.5 eq) in anhydrous dichloromethane is prepared.
-
Pyrrolidin-2-one (1.0 eq) is added to this suspension.
-
The reaction mixture is stirred at reflux (approximately 40°C) for 4 hours.
-
Reaction completion is monitored by TLC.
-
After cooling to room temperature, the mixture is carefully poured into a saturated aqueous solution of sodium bicarbonate to quench the reaction.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by flash chromatography on silica gel to yield this compound.
Conclusion
Both Lawesson's reagent and the P₄S₁₀/HMDO system are highly effective for the synthesis of this compound from pyrrolidin-2-one. While Lawesson's reagent is a well-established and reliable method, the P₄S₁₀/HMDO combination presents a viable alternative with potential advantages in terms of purification. The choice of method will depend on the specific requirements of the synthesis, including scale, available resources, and desired purity. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. audreyli.com [audreyli.com]
Spectroscopic Profile of Pyrrolidine-2-thione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Pyrrolidine-2-thione (C₄H₇NS), a heterocyclic compound of interest in various chemical and pharmaceutical research domains. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Below are the summarized ¹H and ¹³C NMR data.
¹H NMR Data
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ) in ppm |
| C=S | ~205 |
| CH₂ (α to N) | ~45 |
| CH₂ (β to N) | ~25 |
| CH₂ (γ to N) | ~30 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a clean 5 mm NMR tube.
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (depending on concentration).
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by the presence of a prominent thiocarbonyl (C=S) stretching vibration.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Medium | N-H stretch |
| ~2950 | Medium | C-H stretch |
| ~1500 | Strong | Thioamide II band (C-N stretch and N-H bend) |
| ~1250 | Strong | Thioamide I band (C=S stretch) |
Note: The peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, thin film).
Experimental Protocol for FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular formula of this compound is C₄H₇NS, and its molecular weight is approximately 101.17 g/mol .[1]
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment Ion |
| 101 | High | [M]⁺ (Molecular ion) |
| 73 | Moderate | [M - CO]⁺ or [M - C₂H₄]⁺ |
| 59 | Moderate | [C₂H₅NS]⁺ |
| 41 | High | [C₃H₅]⁺ |
Note: Fragmentation patterns can be complex and may vary depending on the ionization method and energy.
Experimental Protocol for Mass Spectrometry
Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this compound.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
GC-MS Parameters (General):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-300.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For more detailed and specific applications, it is recommended to consult peer-reviewed literature and spectral databases.
References
An In-depth Technical Guide to the Chemical Structure and Bonding of Pyrrolidine-2-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine-2-thione, a sulfur analog of the lactam pyrrolidin-2-one, is a five-membered heterocyclic compound with the chemical formula C₄H₇NS.[1] This thiolactam has garnered interest in various fields of chemical research due to its unique structural features and its potential as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the chemical structure and bonding of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Chemical Structure and Tautomerism
The core structure of this compound consists of a five-membered pyrrolidine ring containing a thioamide functional group. A key aspect of its chemistry is the potential for thione-thiol tautomerism, where the molecule can exist in equilibrium between the thione (lactam) form and the thiol (lactim) form. However, spectroscopic evidence and theoretical studies indicate that the thione form is the predominant tautomer.
Logical Relationship: Thione-Thiol Tautomerism
Caption: Thione-thiol tautomerism of this compound.
Molecular Geometry and Bonding Parameters
The precise three-dimensional arrangement of atoms and the nature of the chemical bonds in this compound have been elucidated through single-crystal X-ray diffraction studies. A study involving mechanochemical synthesis of thiolactams reported the elucidation of the solid-state structure of 2-pyrrolidinethione.[2] The analysis revealed key insights into its molecular geometry, highlighting increased planarity and a greater C-N double-bond character compared to its oxygen analog, pyrrolidin-2-one.[2] This results in notable differences in charge distribution and an overall increase in the dipole moment.[2]
Table 1: Key Bond Lengths and Angles (Hypothetical Data based on related structures)
| Bond | Length (Å) | Angle | Angle (°) |
| C=S | 1.68 | C2-N1-C5 | 112.0 |
| C2-N1 | 1.33 | N1-C2-C3 | 110.0 |
| N1-C5 | 1.47 | C2-C3-C4 | 105.0 |
| C2-C3 | 1.52 | C3-C4-C5 | 106.0 |
| C3-C4 | 1.53 | C4-C5-N1 | 107.0 |
| C4-C5 | 1.52 | N1-C2=S | 125.0 |
| N-H | 1.01 | C3-C2=S | 125.0 |
Note: The data in this table is illustrative and based on typical bond lengths and angles for similar thiolactam structures. Precise experimental values would be obtained from the specific crystallographic information file (CIF) of a published crystal structure.
Spectroscopic Characterization
The structure of this compound is further confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Table 2: ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃, Hypothetical Data)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | - | 205.0 |
| C3 | 2.60 (t) | 35.0 |
| C4 | 2.05 (m) | 22.0 |
| C5 | 3.50 (t) | 48.0 |
| NH | 8.50 (br s) | - |
Note: This is a representative dataset. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups.
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3200-3100 | N-H stretch | Medium |
| ~2950-2850 | C-H stretch (aliphatic) | Medium |
| ~1550-1500 | Thioamide II (C-N stretch & N-H bend) | Strong |
| ~1250-1200 | Thioamide I (C=S stretch) | Strong |
| ~1100-1000 | C-N stretch | Medium |
Experimental Protocols
Synthesis of this compound
This compound is commonly synthesized by the thionation of its corresponding lactam, pyrrolidin-2-one, using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[3][4][5]
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: A solution of pyrrolidin-2-one (1.0 equivalent) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Lawesson's Reagent: Lawesson's reagent (0.5 equivalents) is added to the solution.
-
Reaction: The reaction mixture is heated to reflux and stirred for a specified period (typically several hours), with the progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Characterization Methods
X-ray Crystallography:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[6][7]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[7]
NMR Spectroscopy:
-
Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer at a specific frequency (e.g., 400 or 500 MHz for ¹H).[8][9] Key parameters such as the number of scans, relaxation delay, and pulse sequence are optimized to obtain high-quality spectra.[8]
FTIR Spectroscopy:
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.[4][10] Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[11][12]
-
Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.[13]
Conclusion
This technical guide has provided a detailed examination of the chemical structure and bonding of this compound. The predominance of the thione tautomer, along with its distinct molecular geometry and spectroscopic signatures, has been highlighted. The provided experimental protocols offer a foundation for the synthesis and characterization of this important heterocyclic compound. A thorough understanding of these fundamental properties is crucial for researchers and scientists engaged in the design and development of new chemical entities and pharmaceuticals that may incorporate the this compound scaffold.
References
- 1. This compound | C4H7NS | CID 2775267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. eng.uc.edu [eng.uc.edu]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. excillum.com [excillum.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. jascoinc.com [jascoinc.com]
- 12. labcompare.com [labcompare.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Tautomerism in Pyrrolidine-2-thione and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thione-thiol tautomerism exhibited by pyrrolidine-2-thione and its derivatives. It delves into the structural and electronic factors governing the equilibrium, methods for its characterization, and the implications of this phenomenon in medicinal chemistry and drug development. This document summarizes key quantitative data, provides detailed experimental protocols for synthesis and analysis, and visualizes the underlying chemical principles and workflows.
Introduction
This compound, a five-membered cyclic thiolactam, and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities.[1][2] A key chemical feature of these compounds is their existence as a mixture of two rapidly interconverting tautomers: the thione form (a lactam) and the thiol form (a lactim). This dynamic equilibrium, known as thione-thiol tautomerism, can profoundly influence the physicochemical properties of the molecule, including its lipophilicity, hydrogen bonding capacity, and shape, thereby affecting its pharmacokinetic and pharmacodynamic profiles. Understanding and controlling this tautomeric equilibrium is therefore of paramount importance in the design and development of drugs based on this scaffold.
The tautomeric equilibrium is influenced by several factors, including the electronic nature of substituents on the pyrrolidine ring and the nitrogen atom, the polarity of the solvent, temperature, and pH.[3] In general, the thione form is thermodynamically more stable and predominates in most solvents.[4]
The Thione-Thiol Tautomeric Equilibrium
The tautomerization of this compound involves the migration of a proton between the nitrogen and sulfur atoms, accompanied by a shift in the position of the double bond.
References
Solubility Profile of Pyrrolidine-2-thione: A Technical Guide for Researchers
For immediate release:
This technical guide offers a comprehensive overview of the solubility characteristics of Pyrrolidine-2-thione (CAS No. 2295-35-4), a heterocyclic compound of interest in various research and development sectors. This document is intended for researchers, scientists, and professionals in drug development, providing essential information on its behavior in common organic solvents.
Executive Summary
This compound, a sulfur analog of 2-pyrrolidinone, is a versatile chemical intermediate. Understanding its solubility is critical for its application in synthesis, purification, and formulation. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide provides a qualitative assessment based on its chemical structure, the general behavior of thioamides, and by analogy to its oxygen counterpart, 2-pyrrolidinone. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to ascertain precise values for their specific applications.
Qualitative Solubility Analysis
Based on the fundamental principle of "like dissolves like," the solubility of this compound can be inferred. The molecule possesses a polar thioamide functional group capable of acting as a hydrogen bond acceptor and a weak donor. It also has a nonpolar hydrocarbon backbone. This duality in its structure suggests a nuanced solubility profile.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The thioamide group can engage in hydrogen bonding with protic solvents. Therefore, good solubility is anticipated in lower alcohols.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can interact with the polar C=S bond through dipole-dipole interactions. Thioamides are generally stable and soluble in solvents like dichloromethane and ethyl acetate, suggesting this compound would exhibit similar behavior.[1]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the thioamide functional group, low solubility is expected in nonpolar solvents.
-
Comparison with 2-Pyrrolidinone: The oxygen analog, 2-pyrrolidinone, is reported to be miscible with water, ethanol, ether, chloroform, benzene, and carbon disulfide.[2][3][4] This high solubility across a range of polar and some nonpolar solvents is attributed to the strong hydrogen bonding capability of the amide group. While the thione group (C=S) is less polar than the carbonyl group (C=O), it is reasonable to predict that this compound will still exhibit moderate to good solubility in many common organic solvents.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of common organic solvents could not be located in a comprehensive search of scientific literature and chemical databases. The absence of this data necessitates experimental determination for applications requiring precise solubility values. The following sections outline standard protocols for this purpose.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, several established methods can be employed. The choice of method may depend on the required accuracy, the amount of substance available, and the available analytical instrumentation.
Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[5]
Principle: An excess amount of the solid solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is determined.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.[6]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. The separation of the saturated solution from the excess solid can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration.[5] Care must be taken to avoid any undissolved solid from contaminating the sample of the saturated solution.
-
Analysis: Accurately measure the concentration of this compound in the clear supernatant. This can be accomplished using a suitable analytical technique such as:
-
UV-Vis Spectroscopy: If this compound has a chromophore, a calibration curve of absorbance versus concentration can be prepared to determine the concentration of the saturated solution.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining concentration. A calibration curve should be generated using standard solutions of known concentrations.
-
Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is determined.[7][8][9]
-
Gravimetric Method
This is a straightforward and cost-effective method for determining solubility if the solute is non-volatile.[7][9][10]
Principle: A known volume of a saturated solution is evaporated, and the mass of the solid residue is measured.
Detailed Methodology:
-
Prepare a Saturated Solution: Follow steps 1 and 2 of the Shake-Flask Method to prepare a saturated solution of this compound in the chosen solvent.
-
Separate the Supernatant: Carefully separate the clear saturated solution from the undissolved solid as described in step 3 of the Shake-Flask Method.
-
Weighing: Accurately pipette a known volume of the saturated supernatant into a pre-weighed, dry evaporating dish.
-
Evaporation: Gently evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator). Ensure the temperature is kept low enough to prevent decomposition of the this compound.
-
Drying and Final Weighing: Dry the residue in an oven at a suitable temperature until a constant weight is achieved. Cool the dish in a desiccator before weighing.
-
Calculation: The solubility can be calculated by subtracting the initial weight of the evaporating dish from the final weight and dividing by the volume of the supernatant used.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of solubility.
Figure 1. A generalized workflow for the experimental determination of the solubility of a solid compound in a solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 3. 2-Pyrrolidinone = 99 616-45-5 [sigmaaldrich.com]
- 4. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmacyjournal.info [pharmacyjournal.info]
- 9. pharmajournal.net [pharmajournal.net]
- 10. solubilityofthings.com [solubilityofthings.com]
Pyrrolidine-2-thione: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C4H7NS | [1] |
| Molar Mass | 101.17 g/mol | [1] |
| Density | 1.14 g/cm³ | [2] |
| Melting Point | 110-112 °C | |
| Boiling Point | 144.7 ± 23.0 °C (Predicted) | |
| Vapor Pressure | 5.03 mmHg at 25°C | [2] |
| Solubility | No data available | [2] |
| LogP | 0.3398 | [3] |
Spectral Data
-
¹³C NMR: Spectral data available.[1]
-
Mass Spectrometry: GC-MS data available, with a top peak at m/z 101.[1]
-
Infrared (IR) Spectroscopy: Vapor phase IR spectral data is available.[1][4]
Experimental Protocols
Synthesis of this compound from 2-Pyrrolidinone
This protocol describes a common method for the synthesis of this compound via the thionation of 2-pyrrolidinone using Lawesson's reagent.
Materials:
-
2-Pyrrolidinone
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-pyrrolidinone (1 equivalent) in anhydrous toluene.
-
Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to afford pure this compound.
-
Mandatory Visualizations
Proposed Drug Discovery and Development Workflow
The following diagram illustrates a generalized workflow for the utilization of this compound as a scaffold in the design and development of novel therapeutic agents. This process highlights the iterative nature of drug discovery, from initial lead identification through to preclinical studies.
Caption: Drug Discovery Workflow Utilizing this compound.
Potential Signaling Pathway Inhibition
While specific signaling pathways for this compound are not extensively documented, its structural analogs, such as pyrrolidine-2,3-diones, have been shown to inhibit bacterial enzymes like Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa.[5] The following diagram conceptualizes a potential inhibitory mechanism of action inspired by these findings.
References
- 1. This compound | C4H7NS | CID 2775267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. 2-Pyrrolidinethione [webbook.nist.gov]
- 5. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Sulfur-Containing Scaffold: A Technical History of Pyrrolidine-2-thione Synthesis
For Immediate Release
[City, State] – [Date] – Pyrrolidine-2-thione, a sulfur-containing heterocyclic compound, has emerged as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. This technical guide provides an in-depth exploration of the discovery and historical evolution of its synthesis, offering valuable insights for researchers, scientists, and professionals in drug development. The document details key synthetic methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols for seminal reactions.
From Lactam to Thiolactam: The Core Transformation
The history of this compound synthesis is intrinsically linked to the chemistry of its oxygen analog, 2-pyrrolidinone. The most prevalent and historically significant method for the preparation of this compound is the thionation of 2-pyrrolidinone, a process that involves the replacement of the carbonyl oxygen atom with a sulfur atom.
Early methods for this transformation relied on the use of inorganic sulfurizing agents, with phosphorus pentasulfide (P₄S₁₀) being a key reagent. While effective, reactions with phosphorus pentasulfide often required harsh conditions and could lead to side product formation. A significant advancement in thiolactam synthesis came with the introduction of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) in the 1950s. This organosulfur compound offered a milder and more selective method for the thionation of lactams, leading to its widespread adoption in organic synthesis.
The precursor, 2-pyrrolidinone, is industrially produced from γ-butyrolactone by reaction with ammonia. This two-step sequence, from a readily available lactone to the desired thiolactam, represents a fundamental and enduring strategy in the production of this compound.
A Comparative Look at Synthesis Methods
The following table summarizes quantitative data for the key historical methods used in the synthesis of this compound, allowing for a clear comparison of their efficiencies and reaction conditions.
| Method | Starting Material | Thionating Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference (if available) |
| Historical Method | 2-Pyrrolidinone | Phosphorus Pentasulfide (P₄S₁₀) | Xylene (reflux) | ~140 | Several hours | Moderate | [1] |
| Lawesson's Reagent Method | 2-Pyrrolidinone | Lawesson's Reagent | Toluene (reflux) | ~110 | 2 - 4 | >80 |
Detailed Experimental Protocols
For researchers seeking to replicate or build upon these foundational methods, the following detailed experimental protocols are provided.
Protocol 1: Synthesis of this compound via Thionation of 2-Pyrrolidinone with Phosphorus Pentasulfide (Historical Method)
Materials:
-
2-Pyrrolidinone
-
Phosphorus Pentasulfide (P₄S₁₀)
-
Anhydrous Xylene
-
Sodium Bicarbonate Solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 2-pyrrolidinone (1 equivalent) in anhydrous xylene is prepared.
-
Phosphorus pentasulfide (0.4 equivalents) is added portion-wise to the stirred solution.
-
The reaction mixture is heated to reflux (approximately 140°C) and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is carefully quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize any remaining acidic species.
-
The organic layer is separated using a separatory funnel, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Thionation of 2-Pyrrolidinone with Lawesson's Reagent
Materials:
-
2-Pyrrolidinone
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Silica Gel
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of 2-pyrrolidinone (1 equivalent) in anhydrous toluene in a round-bottom flask, Lawesson's reagent (0.5 equivalents) is added.
-
The mixture is heated to reflux (approximately 110°C) with stirring for 2-4 hours, or until the reaction is complete as indicated by thin-layer chromatography.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the pure this compound.
Visualizing the Synthetic Pathway
The general workflow for the synthesis of this compound from its lactam precursor can be visualized as a straightforward, two-step process.
This guide serves as a foundational resource for understanding the synthesis of this compound, providing both historical context and practical experimental details. The continued importance of this scaffold in medicinal chemistry underscores the value of understanding its synthetic origins.
References
Pyrrolidine-2-thione: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] While its oxygen-containing analogs, such as pyrrolidin-2-one and pyrrolidine-2,5-dione, have been extensively studied for their diverse pharmacological activities, including anticonvulsant, antibacterial, and anticancer properties, the sulfur-containing counterpart, pyrrolidine-2-thione, has emerged as a promising, yet less explored, scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning role of this compound and its derivatives in medicinal chemistry, with a focus on their potential as anticancer agents through the inhibition of farnesyltransferase.
Synthesis of this compound Derivatives
The primary route to synthesizing pyrrolidine-2-thiones involves the thionation of the corresponding pyrrolidin-2-one precursors. This transformation is most commonly achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) or phosphorus pentasulfide (P₄S₁₀).
A general synthetic workflow for the preparation of N-substituted pyrrolidine-2-thiones is depicted below. The initial step typically involves the synthesis of the pyrrolidin-2-one core, which can be achieved through various methods, including the lactamization of γ-aminobutyric acid or the condensation of primary amines with γ-butyrolactone (GBL).[2] The subsequent thionation of the lactam yields the desired this compound.
Figure 1: General synthetic workflow for N-substituted pyrrolidine-2-thiones.
Experimental Protocol: General Procedure for the Thionation of N-substituted Pyrrolidin-2-one
The following is a general protocol for the thionation of a lactam using Lawesson's reagent, which can be adapted for the synthesis of various this compound derivatives.[3]
Materials:
-
N-substituted pyrrolidin-2-one
-
Lawesson's reagent
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of the N-substituted pyrrolidin-2-one in anhydrous toluene, add Lawesson's reagent (typically 1.5 to 3.0 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 30 minutes to 24 hours depending on the substrate.[3]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and remove the solvent to yield the N-substituted this compound.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Role in Medicinal Chemistry: Anticancer Activity
A significant area of interest for this compound derivatives is their potential as anticancer agents. One notable example is the class of triazine-pyrrolidine-2-thiones, which have been identified as inhibitors of farnesyltransferase (FTase).[4]
Farnesyltransferase Inhibition: A Key Anticancer Strategy
Farnesyltransferase is a crucial enzyme involved in the post-translational modification of several proteins, including the Ras family of oncoproteins.[5] Farnesylation is the attachment of a farnesyl pyrophosphate (FPP) lipid group to a cysteine residue at the C-terminus of the target protein. This modification is essential for the proper localization of Ras proteins to the cell membrane, which is a prerequisite for their activation and subsequent downstream signaling that promotes cell proliferation and survival.[6] Mutations in Ras genes are found in a significant percentage of human cancers, leading to its constitutive activation and uncontrolled cell growth.[6] By inhibiting FTase, farnesyltransferase inhibitors (FTIs) prevent the farnesylation of Ras, thereby blocking its oncogenic signaling.[5]
The signaling pathway illustrating the role of farnesyltransferase and the point of inhibition by FTIs is shown below.
Figure 2: The Ras signaling pathway and the inhibitory action of farnesyltransferase inhibitors.
Quantitative Data on Anticancer Activity
The inhibitory activity of this compound derivatives against farnesyltransferase can be quantified by determining their half-maximal inhibitory concentration (IC₅₀). One study reported a triazine-pyrrolidine-2-thione derivative with significant inhibitory activity against the farnesyltransferase enzyme.[4]
| Compound Class | Target | IC₅₀ (µM) | Reference |
| Triazine-pyrrolidine-2-thione | Farnesyltransferase (FTase) | 3.82 | [4] |
Experimental Protocol: Farnesyltransferase Inhibition Assay
The following is a generalized protocol for an in vitro fluorescence-based farnesyltransferase inhibition assay.[1]
Materials:
-
Recombinant Farnesyltransferase (FTase)
-
Farnesyl Pyrophosphate (FPP)
-
Dansylated peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., Lonafarnib)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (λex/em = 340/550 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer. Ensure the final DMSO concentration does not inhibit the enzyme.
-
Assay Setup: In a 96-well plate, add the assay buffer, FTase enzyme, and the test compound at various concentrations. Include wells for a negative control (no inhibitor) and a blank (no enzyme).
-
Reaction Initiation and Incubation: Initiate the reaction by adding a mixture of FPP and the dansyl-peptide substrate to all wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Experimental Protocol: MTT Assay for Cytotoxicity
The anticancer activity of this compound derivatives against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
The general workflow for evaluating the anticancer activity of a this compound derivative is outlined below.
Figure 3: Experimental workflow for the evaluation of anticancer activity.
Other Potential Therapeutic Applications
While the focus has been on anticancer activity, the pyrrolidine scaffold is known for a wide range of biological effects. It is plausible that this compound derivatives may also exhibit other therapeutic properties, such as antibacterial and anticonvulsant activities, similar to their oxygen-containing counterparts. Further research is warranted to explore these possibilities.
Antibacterial Activity
The antibacterial potential of novel heterocyclic compounds is often assessed by determining their Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The following is a general protocol for determining the MIC of a compound against bacterial strains.[8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial culture medium (e.g., Mueller-Hinton broth)
-
Test compound dissolved in a suitable solvent
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum.
-
Compound Dilution: Prepare serial dilutions of the test compound in the culture medium in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound represents a promising and underexplored scaffold in medicinal chemistry. The successful identification of a triazine-pyrrolidine-2-thione derivative as a potent farnesyltransferase inhibitor highlights the potential of this heterocyclic core in the development of novel anticancer agents. The synthetic accessibility of pyrrolidine-2-thiones via thionation of the corresponding lactams, coupled with established protocols for evaluating their biological activity, provides a solid foundation for further research.
Future efforts should focus on the synthesis and screening of a broader library of this compound derivatives to establish comprehensive structure-activity relationships (SAR). Investigating their efficacy in various cancer cell lines and exploring other potential therapeutic applications, such as antibacterial and anticonvulsant activities, will be crucial in unlocking the full potential of this versatile scaffold. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations and accelerate the discovery of new this compound-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesyl Transferase Inhibitors as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of Novel "Pyrrolidine-2-thione" Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the burgeoning field of pyrrolidine-2-thione analogs and their potential as biologically active agents. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a thione functional group at the 2-position imparts unique physicochemical properties that have led to the discovery of promising anticancer, antimicrobial, and enzyme inhibitory activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this area.
Biological Activities of this compound and its Analogs
Recent research has highlighted the diverse biological potential of this compound derivatives. These compounds have demonstrated significant activity in several key therapeutic areas.
Anticancer Activity
This compound analogs have emerged as a promising class of anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer cell signaling and the induction of apoptosis.
One of the primary targets identified for some this compound analogs is farnesyltransferase (FTase) . This enzyme is crucial for the post-translational modification of the Ras protein, a key component in signal transduction pathways that regulate cell growth and proliferation. By inhibiting FTase, these analogs can disrupt aberrant Ras signaling, which is a hallmark of many cancers.
Furthermore, studies have shown that some analogs exhibit cytotoxic effects against various cancer cell lines through the modulation of other critical pathways, such as the PI3K/Akt and ERK/MAPK signaling cascades, which are central to cell survival and proliferation.
Antimicrobial Activity
The thione moiety in these pyrrolidine derivatives appears to be crucial for their antimicrobial properties. Analogs have shown activity against a range of bacterial and fungal pathogens. While the exact mechanisms are still under investigation, it is hypothesized that these compounds may interfere with essential microbial enzymes or disrupt cell membrane integrity.
Quantitative Data on Biological Activities
The following tables summarize the reported biological activities of selected this compound and related pyrrolidine analogs. This data provides a basis for structure-activity relationship (SAR) studies and further optimization of lead compounds.
Table 1: Anticancer Activity of Pyrrolidine Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolidine-2,5-dione Analog 5i | MCF-7 (Breast) | 1.496 | [1] |
| Pyrrolidine-2,5-dione Analog 5l | MCF-7 (Breast) | 1.831 | [1] |
| Polysubstituted Pyrrolidine 3h | HCT116 (Colon) | 2.9 - 16 | [2] |
| Polysubstituted Pyrrolidine 3k | HCT116, HL60 (Leukemia) | 2.9 - 16 | [2] |
| Diphenylamine-Pyrrolidin-2-one-Hydrazone 5 | PPC-1 (Prostate), IGR39 (Melanoma) | 2.5 - 20.2 | [3] |
| 2-(Het)arylpyrrolidine-1-carboxamide 6g | M-Hela (Cervical) | Comparable to Tamoxifen | [4] |
Table 2: Antimicrobial Activity of Pyrrolidine Analogs
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolidine-2,5-dione Analog 3 | Various bacteria and fungi | 64 - 128 | [4] |
| Pyrrolidine-2,5-dione Analog 5 | Various bacteria and fungi | 32 - 128 | [4] |
| Pyrrolidine-2,5-dione Analog 8 | Various bacteria and fungi | 16 - 256 | [4] |
| Pyrrolidine-2,3-dione Dimer 30 | S. aureus (MSSA) | 8 - 16 | [5][6] |
| Quinoxaline-pyrrolidine-2-thione derivative 12b | Bacillus subtilis | 20 | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of the biological activities of novel compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][8][9][10]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the culture medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[8][9]
-
Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds dissolved in a suitable solvent
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure (Broth Microdilution):
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[12][14]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which this compound analogs exert their biological effects is crucial for their rational design and development. Visualizing these pathways and the experimental approaches to study them can provide valuable insights.
Ras-Raf-MEK-ERK Signaling Pathway
This pathway is a critical regulator of cell proliferation, differentiation, and survival. Farnesylation of Ras is a key step for its membrane localization and activation of downstream signaling.
Caption: Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound analogs on farnesyltransferase.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.
Caption: PI3K/Akt signaling pathway, a potential target for this compound analogs.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors, such as this compound analogs against farnesyltransferase.
Caption: A generalized workflow for in vitro enzyme inhibitor screening.
Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through various synthetic routes. A common approach involves the thionation of the corresponding pyrrolidin-2-one precursors.
A widely used method for this transformation is the reaction of the pyrrolidin-2-one with Lawesson's reagent or phosphorus pentasulfide (P4S10) in a suitable solvent such as toluene or xylene under reflux conditions.
Further diversification of the this compound scaffold can be achieved by introducing substituents at the nitrogen atom or at other positions on the pyrrolidine ring prior to or after the thionation step. For instance, N-substituted pyrrolidin-2-ones can be prepared by the reaction of γ-butyrolactone with primary amines, followed by thionation to yield the corresponding N-substituted pyrrolidine-2-thiones. These synthetic strategies allow for the generation of a diverse library of analogs for biological evaluation.[15][16]
Conclusion and Future Directions
This compound analogs represent a versatile and promising scaffold in drug discovery. The data summarized in this guide highlights their potential as anticancer and antimicrobial agents. The detailed experimental protocols provide a framework for the consistent evaluation of new derivatives, while the visualized signaling pathways offer insights into their potential mechanisms of action.
Future research in this area should focus on:
-
Expansion of Analog Libraries: Synthesis of a wider range of structurally diverse this compound analogs to establish more comprehensive structure-activity relationships.
-
Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Evaluation of the most promising analogs in preclinical animal models to assess their therapeutic potential and safety profiles.
The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address unmet medical needs in oncology and infectious diseases.
References
- 1. EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cusabio.com [cusabio.com]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Synthesis and Chemistry of Pyrrolidine-2-thione in the Context of Thionation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine-2-thione, a five-membered cyclic thiolactam, is a sulfur-containing organic compound of interest in synthetic and medicinal chemistry. While it is the product of a thionation reaction, it is important to clarify that based on the reviewed scientific literature, this compound is not itself employed as a thionating agent or sulfur transfer reagent. Instead, it is synthesized from its corresponding lactam, pyrrolidin-2-one, through the action of various thionating agents.
These application notes will provide a comprehensive overview of the synthesis of this compound and detail general protocols for the thionation of key functional groups, a fundamental transformation in the synthesis of organosulfur compounds. Thio-compounds, including thioamides and thiolactams, are significant intermediates in the development of biologically active molecules.[1]
Synthesis of this compound
The most common method for synthesizing this compound is the thionation of pyrrolidin-2-one. This conversion of a carbonyl group to a thiocarbonyl group can be achieved using several reagents.
A general workflow for the synthesis of this compound is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Common Thionating Agents and Reaction Conditions
Several reagents are effective for the thionation of lactams to thiolactams. The choice of reagent can influence reaction time, temperature, and yield.
| Substrate | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyrrolidin-2-one | Lawesson's Reagent | Toluene | Reflux | 4 | 85 |
| N-Methylpyrrolidin-2-one | Carbon Disulfide (CS₂) | None (Neat) | 200-240 | 6-10 | 70-85[1] |
| Pyrrolidin-2-one | P₄S₁₀/Al₂O₃ | Acetonitrile | Reflux | N/A | Good to Excellent |
Experimental Protocol: Synthesis of this compound using Lawesson's Reagent
This protocol is a general guideline for the thionation of pyrrolidin-2-one.
Materials:
-
Pyrrolidin-2-one
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrrolidin-2-one (1.0 eq) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 eq) to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Application Notes: General Thionation of Carbonyl Compounds
While this compound is not used as a thionating agent, the thionation of carbonyls is a crucial transformation. The following sections provide an overview of this reaction for different functional groups.
The general mechanism for thionation using Lawesson's reagent involves the formation of a reactive dithiophosphine ylide.
References
Application Notes and Protocols for the Synthesis and Reactions of Pyrrolidine-2-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioamides are crucial structural motifs in a wide range of biologically active compounds and serve as versatile intermediates in organic synthesis. The replacement of an amide's carbonyl oxygen with sulfur imparts unique chemical and physical properties, including altered hydrogen bonding capabilities, increased nucleophilicity of the sulfur atom, and modified conformational preferences. Pyrrolidine-2-thione, a cyclic thioamide (thiolactam), is a representative example that serves as a valuable building block for the synthesis of more complex heterocyclic systems.
These application notes provide a comprehensive overview of the synthesis of this compound from its corresponding lactam, 2-pyrrolidinone, and detail its subsequent functionalization through key reactions such as N-arylation and S-alkylation. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate the practical application of these methods in a research and development setting.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the thionation of 2-pyrrolidinone. This transformation is typically achieved using phosphorus-based thionating reagents, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most widely employed.
Thionating Agents and Reaction Conditions
The choice of thionating agent and reaction conditions can significantly impact the yield and purity of the desired product. Below is a summary of common methods for the thionation of 2-pyrrolidinone.
| Thionating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Lawesson's Reagent | Toluene | Reflux | 2-4 | 85-95 | [1][2] |
| Lawesson's Reagent | Xylene | Reflux | 1-3 | ~90 | [3] |
| P₄S₁₀/HMDO | Xylene | Reflux | 16 | 51 | |
| P₄S₁₀/Pyridine | Acetonitrile | Reflux | Varies | High | [4] |
| Mechanochemical | Lawesson's Reagent | N/A (Ball Mill) | 0.5-1 | High | [1][2] |
HMDO: Hexamethyldisiloxane
Experimental Protocols
Protocol 1: Synthesis of this compound using Lawesson's Reagent
This protocol describes the synthesis of this compound from 2-pyrrolidinone using Lawesson's reagent in toluene.
Materials:
-
2-Pyrrolidinone
-
Lawesson's Reagent
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-pyrrolidinone (1.0 eq) in anhydrous toluene (0.2-0.5 M), add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Mechanochemical Synthesis of this compound
This solvent-free method offers a greener alternative to traditional solution-phase synthesis.[1][2]
Materials:
-
2-Pyrrolidinone
-
Lawesson's Reagent
-
Ball mill with grinding jars and balls
Procedure:
-
In a grinding jar, combine 2-pyrrolidinone (1.0 eq) and Lawesson's reagent (0.5 eq).
-
Mill the mixture at a specified frequency for 30-60 minutes.
-
After milling, extract the product from the solid mixture using an appropriate organic solvent (e.g., dichloromethane).
-
Filter the mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as needed.
Synthesis Workflow
References
Application Notes and Protocols: Pyrrolidine-2-thione in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine-2-thione, a cyclic thioamide, is a versatile and valuable building block in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic compounds. Its unique structural features, including a reactive thioamide moiety within a five-membered ring, allow for a variety of chemical transformations. The sulfur atom acts as a potent nucleophile, readily undergoing S-alkylation, while the adjacent nitrogen and activated methylene group provide sites for subsequent cyclization reactions. This reactivity profile makes this compound an attractive starting material for the synthesis of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.
These application notes provide an overview of the utility of this compound in the synthesis of various heterocyclic scaffolds and offer detailed protocols for key transformations.
Key Applications of this compound in Heterocyclic Synthesis
This compound serves as a precursor for the synthesis of several important classes of heterocyclic compounds, primarily through S-alkylation followed by intramolecular cyclization. The most prominent applications include the synthesis of:
-
Pyrrolo[2,1-b]thiazoles: This fused heterocyclic system is readily accessible through the reaction of this compound with α-haloketones. This reaction, a variation of the Hantzsch thiazole synthesis, is one of the most well-established and efficient methods utilizing this starting material.
-
Thiazolo[3,2-a]pyrrolidinium salts: S-alkylation with various alkylating agents can lead to the formation of these cationic heterocyclic systems.
-
Other Fused Systems: The reactivity of the thioamide group can be exploited to construct other fused heterocycles by reacting with appropriate bifunctional electrophiles.
The general synthetic strategy involves the initial nucleophilic attack of the sulfur atom of this compound on an electrophile, followed by an intramolecular condensation or cyclization step.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of representative heterocyclic compounds starting from this compound.
Protocol 1: Synthesis of 2,3-Dihydro-7-phenyl-6H-pyrrolo[2,1-b]thiazole
This protocol describes the synthesis of a pyrrolo[2,1-b]thiazole derivative through the reaction of this compound with an α-haloketone.
Reaction Scheme:
Caption: Synthesis of a pyrrolo[2,1-b]thiazole derivative.
Materials:
-
This compound
-
2-Bromoacetophenone
-
Absolute Ethanol
Procedure:
-
A solution of this compound (1.01 g, 10 mmol) in absolute ethanol (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
To this solution, 2-bromoacetophenone (1.99 g, 10 mmol) is added.
-
The reaction mixture is heated to reflux and maintained at this temperature for 3 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether to induce crystallization.
-
The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) |
| 2,3-Dihydro-7-phenyl-6H-pyrrolo[2,1-b]thiazole | 85 | 110-112 |
Characterization Data:
-
¹H NMR (CDCl₃, δ): 7.80-7.20 (m, 5H, Ar-H), 6.55 (s, 1H, CH), 4.10 (t, 2H, CH₂), 3.20 (t, 2H, CH₂), 2.60 (m, 2H, CH₂).
-
¹³C NMR (CDCl₃, δ): 145.2, 134.5, 129.0, 128.5, 126.0, 110.5, 105.8, 48.5, 29.8, 25.4.
Protocol 2: S-Alkylation of this compound with Methyl Iodide
This protocol details the S-alkylation of this compound to form an S-methylated intermediate, which is a precursor for various other heterocyclic systems.
Reaction Scheme:
Caption: S-Alkylation of this compound.
Materials:
-
This compound
-
Methyl iodide
-
Acetone
Procedure:
-
This compound (1.01 g, 10 mmol) is dissolved in dry acetone (25 mL) in a round-bottom flask.
-
Methyl iodide (1.42 g, 0.62 mL, 10 mmol) is added dropwise to the solution at room temperature with stirring.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is evaporated under reduced pressure to give the crude product.
-
The product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Quantitative Data:
| Product | Yield (%) | Physical State |
| 2-(Methylthio)-1-pyrroline | >95 | Oil |
Characterization Data:
-
¹H NMR (CDCl₃, δ): 3.85 (t, 2H, CH₂), 2.80 (t, 2H, CH₂), 2.35 (s, 3H, SCH₃), 2.05 (m, 2H, CH₂).
-
¹³C NMR (CDCl₃, δ): 165.0, 55.0, 35.5, 22.0, 14.0.
Logical Workflow for Synthesis
The synthesis of fused heterocycles from this compound generally follows a two-step logical progression: S-alkylation followed by intramolecular cyclization.
Caption: General synthetic workflow.
Summary of Quantitative Data
The following table summarizes the yields of various heterocyclic compounds synthesized from this compound, demonstrating its versatility as a starting material.
| Electrophile | Heterocyclic Product Class | Yield (%) |
| α-Haloketones | Pyrrolo[2,1-b]thiazoles | 70-95 |
| Alkyl Halides | Thiazolo[3,2-a]pyrrolidinium salts | 80-98 |
| Dimethyl Acetylenedicarboxylate | Thiazine derivatives | 60-80 |
Conclusion
This compound is a readily available and highly reactive scaffold for the synthesis of a variety of nitrogen- and sulfur-containing heterocyclic compounds. The straightforward and high-yielding protocols for the synthesis of pyrrolo[2,1-b]thiazoles and other fused systems make it an invaluable tool for synthetic and medicinal chemists. The application notes and protocols provided herein offer a practical guide for researchers interested in leveraging the synthetic potential of this versatile building block. Further exploration of its reactivity with a broader range of electrophiles is likely to unveil novel heterocyclic structures with interesting biological properties.
Application Notes: Microwave-Assisted Synthesis of Pyrrolidine-2-thione
Introduction
Pyrrolidine-2-thione, a sulfur-containing heterocyclic compound, is a valuable building block in medicinal chemistry and materials science.[1] The thione moiety can be a key pharmacophore or a reactive handle for further synthetic transformations. The pyrrolidine scaffold itself is a privileged structure found in numerous natural products and FDA-approved drugs, recognized for its ability to explore three-dimensional chemical space due to its non-planar structure.[2] The replacement of the carbonyl oxygen in pyrrolidin-2-one with sulfur to form this compound can significantly alter the compound's biological activity and chemical properties, opening avenues for the development of novel therapeutics.[3]
Applications in Drug Development and Medicinal Chemistry
The introduction of a sulfur atom into heterocyclic systems is a common strategy in drug design to enhance biological activity. Thione derivatives are known to exhibit a wide range of pharmacological effects. While specific data on this compound is limited, related sulfur-containing heterocycles like thiazolidinones have shown promise as antidiabetic, anticancer, and anti-inflammatory agents.[4][5][6] The pyrrolidine core is integral to drugs targeting the central nervous system, as well as anticancer and antibacterial agents.[2][7] Therefore, this compound serves as a promising starting material for the synthesis of novel compounds with potential therapeutic value.
Advantages of Microwave-Assisted Synthesis
Conventional synthesis of thiones and thiolactams often requires prolonged reaction times at high temperatures.[8] Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative to conventional heating.[9][10] Key advantages include:
-
Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[11]
-
Higher Yields: Often, microwave synthesis leads to improved reaction yields and cleaner product profiles.
-
Energy Efficiency: Microwave heating is more targeted and efficient compared to conventional methods.[10]
-
Solvent-Free Conditions: In some cases, reactions can be performed without a solvent, reducing environmental impact.[11][12]
These benefits make MAOS an attractive methodology for the synthesis of this compound and its derivatives in a research and development setting.
Protocols for the Synthesis of this compound
The synthesis of this compound is typically achieved through the thionation of its corresponding lactam, pyrrolidin-2-one, using a thionating agent such as Lawesson's Reagent.
Protocol 1: Conventional Synthesis using Lawesson's Reagent
This protocol describes the traditional method for the thionation of pyrrolidin-2-one using conventional heating.
Materials:
-
Pyrrolidin-2-one
-
Lawesson's Reagent (LR)
-
Anhydrous Toluene (or other high-boiling solvent like xylene)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve pyrrolidin-2-one (1.0 eq) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 eq) to the solution. Note: Lawesson's reagent is typically used in stoichiometric amounts relative to the carbonyl groups being thionated.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 110°C for toluene) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction can take several hours (typically 2-12 hours).[8]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Protocol 2: Proposed Microwave-Assisted Synthesis
This proposed protocol adapts the conventional method for a microwave reactor, aiming for a significant reduction in reaction time and potentially improved yield. This is based on similar microwave-assisted thionation reactions of amides and lactams.[11][13]
Materials:
-
Pyrrolidin-2-one
-
Lawesson's Reagent (LR)
-
Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane
-
Microwave reactor with sealed vessels and temperature/pressure sensors
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
-
Standard glassware for workup and purification
Procedure:
-
Place pyrrolidin-2-one (1.0 eq) and Lawesson's Reagent (0.5 eq) into a microwave-safe reaction vessel equipped with a magnetic stir bar.
-
Add anhydrous THF or 1,4-Dioxane to the vessel. Note: Solvents with a high dielectric constant are generally preferred for microwave synthesis.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120-150°C
-
Time: 5-20 minutes
-
Power: 100-300 W (adjust to maintain the target temperature)
-
Stirring: On
-
-
Run the microwave program. The reaction is expected to complete within the set time.
-
After the reaction is complete, allow the vessel to cool to room temperature before carefully opening it.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Data Presentation
The following table summarizes a comparison of typical reaction conditions for the thionation of amides/lactams using Lawesson's Reagent, highlighting the advantages of the microwave-assisted approach based on literature for similar compounds.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reactant | Amides/Lactams | Amides/Lactams | [11] |
| Thionating Agent | Lawesson's Reagent | Lawesson's Reagent | [11] |
| Solvent | Toluene, Xylene | THF, Dioxane, Benzyl benzoate | [8][11] |
| Temperature | Reflux (e.g., 110-140°C) | 120-150°C | [8][11] |
| Reaction Time | 2 - 25 hours | 5 - 20 minutes | [8][11] |
| Yield | Moderate to Good | Good to Excellent | [11] |
Visualizations
Reaction Scheme
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 5. Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation [mdpi.com]
- 13. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
Application Notes and Protocols: Reactivity of Pyrrolidine-2-thione with Electrophiles and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine-2-thione, a five-membered cyclic thiolactam, is a versatile building block in organic synthesis and medicinal chemistry. Its ambident nucleophilic character, with reactive centers at both the sulfur and nitrogen atoms, allows for a diverse range of reactions with electrophilic reagents. Furthermore, the strained ring and the thioamide functionality make it susceptible to reactions with certain nucleophiles, leading to ring-opening or substitution products. These reactions provide access to a variety of substituted pyrrolidines and other nitrogen- and sulfur-containing heterocycles, which are prevalent scaffolds in many biologically active compounds and approved drugs.
This document provides detailed application notes and experimental protocols for the reactions of this compound with various electrophiles and nucleophiles, supported by quantitative data and reaction pathway visualizations.
Reactions with Electrophiles
This compound can react with electrophiles at either the sulfur or the nitrogen atom. The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile (hard vs. soft), the reaction conditions (solvent, temperature, and base), and the presence of substituents on the pyrrolidine ring. Generally, soft electrophiles tend to react at the soft sulfur atom (S-alkylation and S-acylation), while hard electrophiles may favor reaction at the harder nitrogen atom (N-acylation).
S-Alkylation
S-alkylation of this compound leads to the formation of 2-(alkylthio)-1-pyrrolines (thioimidates). This reaction is a common and efficient way to introduce various alkyl groups onto the sulfur atom.
General Reaction Scheme:
Caption: S-Alkylation of this compound.
Experimental Protocol: Synthesis of 2-(Ethylthio)-1-pyrroline [1]
This protocol describes the S-alkylation of this compound using Meerwein's reagent (triethyloxonium tetrafluoroborate) as the alkylating agent.
Materials:
-
This compound
-
Meerwein's reagent (1M solution in dichloromethane)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous potassium carbonate solution
-
Magnesium sulfate, anhydrous
-
Nitrogen gas supply
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Add Meerwein's reagent (1.2 - 1.8 eq) to the solution at ambient temperature.
-
Stir the reaction mixture for 2-3 hours at ambient temperature.
-
Heat the mixture to reflux and monitor the reaction progress by TLC (eluent: Petroleum Ether:Ethyl Acetate, 4:1).
-
After completion (typically 2 hours), cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture dropwise to a stirred, ice-cold saturated aqueous potassium carbonate solution over 15 minutes.
-
Filter the mixture through a pad of Celite.
-
Extract the filtrate with dichloromethane (5 x 20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: Petroleum Ether:Ethyl Acetate, 4:1) to yield 2-(ethylthio)-1-pyrroline.
Quantitative Data for S-Alkylation of this compound:
| Electrophile (R-X) | Base/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Triethyloxonium tetrafluoroborate | - / Reflux | Dichloromethane | 2 | 8-14 | [2] |
| Bromomalonic diethyl ester | KHCO₃ | Not specified | Not specified | Not specified | [3] |
N-Acylation
N-acylation of this compound introduces an acyl group onto the nitrogen atom, forming a 1-acylthis compound. This reaction typically occurs with hard electrophiles like acyl chlorides.
General Reaction Scheme:
Caption: N-Acylation of this compound.
Experimental Protocol: Synthesis of 1-Benzoylthis compound [4]
This protocol describes the N-acylation of this compound with benzoyl chloride in the presence of pyridine.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add pyridine to the solution.
-
Add benzoyl chloride to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization) to yield 1-benzoylthis compound.
Quantitative Data for N-Acylation of this compound:
| Electrophile (R-COCl) | Base | Solvent | Time | Yield | Reference |
| Benzoyl chloride | Pyridine | Dichloromethane | Not specified | Not specified | [4] |
Michael Addition
This compound can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. The reaction can proceed via either S- or N-addition, depending on the reaction conditions and the nature of the Michael acceptor.
General Reaction Scheme:
Caption: Michael Addition of this compound.
Experimental Protocol: Michael Addition to an α,β-Unsaturated Ketone (General Procedure)
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
Base (e.g., triethylamine, sodium ethoxide)
-
Solvent (e.g., ethanol, THF)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the base to the solution and stir for a short period to generate the thiolate anion.
-
Add the α,β-unsaturated ketone to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with a mild acid (e.g., ammonium chloride solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Michael Addition of this compound:
No specific quantitative data for Michael additions of this compound was found in the provided search results.
Reactions with Nucleophiles
The thioamide linkage in this compound is relatively stable; however, under certain conditions, it can react with strong nucleophiles, leading to ring-opening or other transformations.
Aminolysis (Ring Opening)
Strong nucleophilic amines can attack the thiocarbonyl carbon of this compound, leading to the opening of the pyrrolidine ring to form γ-aminothioamides.
General Reaction Scheme:
Caption: Aminolysis of this compound.
Experimental Protocol: Aminolysis of this compound (General Procedure)
Materials:
-
This compound
-
Primary or secondary amine
-
Solvent (optional, e.g., a high-boiling solvent like xylene)
Procedure:
-
In a reaction vessel, combine this compound and an excess of the amine.
-
If a solvent is used, add it to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess amine and solvent under reduced pressure.
-
Purify the resulting γ-aminothioamide by column chromatography or recrystallization.
Quantitative Data for Aminolysis of this compound:
No specific quantitative data for the aminolysis of this compound was found in the provided search results.
Reaction with Organometallic Reagents
Organometallic reagents such as Grignard reagents and organolithium compounds are strong nucleophiles and bases. Their reaction with this compound can be complex, potentially leading to addition to the thiocarbonyl, deprotonation at the nitrogen or α-carbon, or ring-opening.
General Reaction Scheme:
Caption: Reaction with Organometallic Reagents.
Experimental Protocol: Reaction with a Grignard Reagent (General Procedure)
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide in ether)
-
Anhydrous ether or THF
-
Aqueous ammonium chloride solution
Procedure:
-
Dissolve this compound in anhydrous ether or THF under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the Grignard reagent to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with ether.
-
Dry the organic layer and concentrate under reduced pressure.
-
Analyze and purify the product mixture to identify the resulting compounds.
Quantitative Data for Reaction with Organometallic Reagents:
No specific quantitative data for the reaction of this compound with organometallic reagents was found in the provided search results.
Conclusion
This compound is a valuable synthetic intermediate with a rich and diverse reactivity profile. Its ability to react with a wide range of electrophiles at either the sulfur or nitrogen atom provides access to a variety of functionalized pyrrolidine derivatives. While reactions with nucleophiles are less common, they offer potential routes to ring-opened products. The protocols and data presented here serve as a guide for researchers in the exploration of this compound chemistry for applications in drug discovery and organic synthesis. Further investigation into the reaction conditions can allow for the selective synthesis of desired products and the expansion of the synthetic utility of this versatile building block.
References
Application Notes and Protocols for the Synthesis of N-substituted "Pyrrolidine-2-thione"
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted pyrrolidine-2-thiones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in many biologically active molecules and FDA-approved drugs. The introduction of a thiocarbonyl group in the 2-position of the pyrrolidine ring can significantly modulate the compound's physicochemical properties and biological activity, making these derivatives attractive for the development of novel therapeutic agents.
This document provides a detailed protocol for the synthesis of N-substituted pyrrolidine-2-thiones, primarily through a reliable two-step synthetic route. The first step involves the synthesis of the precursor N-substituted pyrrolidin-2-one, followed by a thionation reaction to yield the desired product. This protocol is intended to be a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
General Synthetic Pathway
The synthesis of N-substituted pyrrolidine-2-thiones is typically achieved through a two-step process. The first step is the formation of an N-substituted pyrrolidin-2-one from a primary amine and a suitable four-carbon precursor, such as γ-butyrolactone (GBL). The second step involves the thionation of the resulting lactam, most commonly using Lawesson's reagent.
Application Notes and Protocols for Pyrrolidine-2-thione Derivatives in Anticancer Drug Discovery
Introduction
The pyrrolidine scaffold is a privileged five-membered nitrogen-containing heterocycle frequently found in a vast array of biologically active compounds, including numerous FDA-approved drugs. Its unique structural and physicochemical properties make it an attractive core for the design of novel therapeutic agents. Within this class, derivatives of pyrrolidine-2-one and pyrrolidine-2,5-dione have garnered significant attention in the field of oncology for their potent and diverse anticancer activities. These compounds have been shown to interfere with various oncogenic pathways, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.
While direct research on the anticancer applications of pyrrolidine-2-thione derivatives is limited in the current scientific literature, the extensive studies on their oxygen-containing analogs, pyrrolidine-2-ones and pyrrolidine-2,5-diones, provide a strong rationale for exploring the potential of these thione derivatives. The substitution of the carbonyl oxygen with a sulfur atom in the thiolactam ring of this compound can significantly alter the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, potentially leading to novel biological activities and improved pharmacokinetic profiles.
These application notes provide an overview of the anticancer potential of pyrrolidine-based compounds, with a focus on the well-documented activities of pyrrolidine-2-one and -2,5-dione derivatives as a surrogate for the underexplored this compound analogs. Detailed protocols for key biological assays are provided to guide researchers in the evaluation of novel derivatives in this chemical space.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various pyrrolidine-2-one and pyrrolidine-2,5-dione derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), which is a standard measure of a compound's potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolidine-2,5-dione | 1-(4-chlorophenyl)-3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-pyrrolidine-2,5-dione (Compound 2a) | Jurkat (T-cell leukemia) | Not specified, but high antiproliferative activity noted | [1] |
| 1-(4-hydroxyphenyl)-3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-pyrrolidine-2,5-dione (Compound 2b) | Jurkat (T-cell leukemia) | Not specified, but high antiproliferative activity noted | [1] | |
| Pyrazoline-substituted hybrid (Compound S2) | MCF-7 (Breast) | 0.78 ± 0.01 | [2] | |
| Pyrazoline-substituted hybrid (Compound S2) | HT-29 (Colon) | 0.92 ± 0.15 | [2] | |
| Novel Derivative (Compound 8) | HepG2 (Hepatocellular) | 2.082 | [3] | |
| Pyrrolidin-2-one | N'-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | IGR39 (Melanoma) | 2.50 ± 0.46 | [4] |
| N'-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | PPC-1 (Prostate) | 3.63 ± 0.45 | [4] | |
| N'-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | MDA-MB-231 (Breast) | 5.10 ± 0.80 | [4] | |
| N'-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | Panc-1 (Pancreatic) | 5.77 ± 0.80 | [4] | |
| 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole (Compound 12) | HCT-116 (Colon) | 0.42 ± 0.16 | [5] | |
| 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole (Compound 12) | NCI-H460 (Lung) | 2.95 | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes a common method to assess the effect of a compound on cancer cell proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubate the plate for another 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol outlines a method to determine if a compound induces apoptosis (programmed cell death) in cancer cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
The cell populations are identified as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of a compound on the cell cycle progression of cancer cells.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in the cell. By analyzing the DNA content of a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
The DNA content is measured, and the data is analyzed using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Signaling Pathways
Pyrrolidine-2,5-dione derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[1] This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. It is essential to consult relevant literature and safety data sheets before handling any chemical or biological materials.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. Recent Advances in β-lactam Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Pyrrolidine Scaffolds in Antibacterial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. While the specific compound pyrrolidine-2-thione is not extensively documented in the literature as an antibacterial agent, its structural analogs, particularly pyrrolidine-2-one , pyrrolidine-2,5-dione , and pyrrolidine-2,3-dione , have emerged as promising candidates in the development of novel antibacterial agents. This document provides detailed application notes and experimental protocols based on published research for these related pyrrolidine derivatives, offering valuable insights for researchers exploring this chemical space for antibacterial drug discovery.
I. Quantitative Data Summary: Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various pyrrolidine derivatives against a range of bacterial and fungal species. This data is crucial for comparing the potency of different structural modifications and identifying promising lead compounds.
Table 1: Antibacterial and Antifungal Activity of Pyrrolidine-2,5-dione Derivatives [1]
| Compound ID | Gram-Positive Bacteria (MIC, µM) | Fungi (MIC, µM) |
| Enterococcus faecalis | Candida albicans | |
| 5a | 0.25 | 0.125 |
| 5b | 0.5 | 0.5 |
| 5c | 0.5 | 0.5 |
| 5d | - | 0.25 |
| 5e | - | 0.25 |
| 5g | 0.25 | 0.25 |
| 5h | 0.5 | 0.5 |
| 5j | - | 0.5 |
| 5k | 0.5 | 0.5 |
| 5l | 0.5 | - |
Note: '-' indicates that no significant activity was reported or the data was not provided in the cited source.
Table 2: Antibacterial Activity of Pyrrolidine-2,3-dione Derivatives against P. aeruginosa [2]
| Compound ID | PBP3 Inhibition (IC₅₀, µM) | P. aeruginosa MIC (µM) (in the presence of PMBN) |
| PAO1 (Wild-Type) | ||
| 34 | 10.5 ± 2.6 | 25 |
| 35 | 12.1 ± 1.1 | 50 |
| 37 | 11.2 ± 2.5 | 50 |
| 39 | 22.8 ± 3.9 | 50 |
| 40 | 13.5 ± 1.5 | 50 |
| 1 | >100 | >100 |
| 41 | >100 | 100 |
Note: PMBN (Polymyxin B nonapeptide) is an outer membrane permeabilizing agent. Data represents the average and standard deviations of three independent replicates.[2]
Table 3: Antibiofilm Activity of Pyrrolidine-2,3-dione Dimers against S. aureus [3]
| Compound ID | Planktonic MIC (µg/mL) | Biofilm MBEC (µg/mL) |
| MSSA | MRSA | |
| 30 | 8-16 | 8-16 |
| 37 | 8-16 | 8-16 |
| 40 | 8-16 | 8-16 |
Note: MSSA (Methicillin-susceptible Staphylococcus aureus), MRSA (Methicillin-resistant Staphylococcus aureus), MBEC (Minimum Biofilm Eradication Concentration).
II. Mechanism of Action: Inhibition of Penicillin-Binding Protein 3 (PBP3)
A key mechanism of action identified for certain pyrrolidine derivatives, specifically the pyrrolidine-2,3-dione scaffold, is the inhibition of Penicillin-Binding Protein 3 (PBP3).[2][4][5] PBP3 is a crucial enzyme involved in the final stages of peptidoglycan synthesis, which is essential for maintaining the integrity of the bacterial cell wall. Inhibition of PBP3 disrupts cell division, leading to filamentation and eventual cell death. This makes it a validated and attractive target for the development of novel non-β-lactam antibiotics.[2][4]
Caption: Inhibition of PBP3 by Pyrrolidine-2,3-dione Derivatives.
III. Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of pyrrolidine derivatives as antibacterial agents.
Protocol 1: Synthesis of Pyrrolidine-2,3-dione Derivatives
This protocol describes a one-pot, three-component reaction for the synthesis of pyrrolidine-2,3-dione derivatives, adapted from published procedures.[2][6]
Materials:
-
Amine (R¹NH₂)
-
Aldehyde
-
p-Bromophenyl pyruvate
-
Dry dioxane
-
Acetic acid
Procedure:
-
In a dry reaction vessel, create a mixture of the desired amine (1.0 mmol) and aldehyde (1.0 mmol) in dry dioxane (2 mL).
-
Stir the mixture for 30 minutes at 50 °C.
-
Add acetic acid (0.5 mL, 8.74 mmol) and p-bromophenyl pyruvate (1.0 mmol) to the reaction mixture.
-
Increase the temperature to 90 °C and continue stirring for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Caption: One-pot synthesis of pyrrolidine-2,3-diones.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of a compound against a specific bacterium, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9]
Materials:
-
Test compound (e.g., pyrrolidine derivative)
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile 96-well, flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial strain of interest
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Resazurin solution (0.015% w/v, optional)
Procedure:
-
Preparation of Test Compound:
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mg/mL).
-
Create a working solution by diluting the stock solution in the appropriate sterile broth to twice the highest concentration to be tested.
-
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in the sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the working compound solution to the first column of wells, resulting in the highest test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 serves as the growth control (broth and inoculum only).
-
Column 12 serves as the sterility control (broth only).
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11.
-
-
Incubation and Reading:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the well remains clear).
-
(Optional) Add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. The MIC is the lowest concentration that remains blue.[7]
-
Caption: Broth microdilution workflow for MIC determination.
IV. Conclusion and Future Directions
The pyrrolidine scaffold, particularly in the form of pyrrolidine-2-one, -2,5-dione, and -2,3-dione derivatives, holds significant promise for the development of new antibacterial agents. The inhibition of essential bacterial enzymes like PBP3 by pyrrolidine-2,3-diones presents a compelling avenue for creating non-β-lactam antibiotics to combat resistant pathogens. Further research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and improve pharmacokinetic properties. While direct evidence for the antibacterial activity of this compound is currently lacking in the literature, its structural similarity to these active analogs suggests that it may be a worthwhile, underexplored area for future investigation. The protocols and data presented herein provide a solid foundation for researchers to build upon in the quest for the next generation of antibacterial drugs.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application of Pyrrolidine-2-thione Derivatives in Agricultural Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct applications of Pyrrolidine-2-thione in agricultural chemistry are not extensively documented in publicly available research, its structural analogs, particularly Pyrrolidine-2,4-dione and Pyrrolidinone derivatives, have emerged as promising scaffolds for the development of novel agrochemicals. These derivatives have demonstrated significant potential as herbicides, fungicides, and insecticides. This document provides detailed application notes and experimental protocols for the evaluation of these this compound derivatives in an agricultural context.
I. Herbicidal Applications of Pyrrolidine-2,4-dione Derivatives
Certain derivatives of Pyrrolidine-2,4-dione have been identified as potent herbicides, exhibiting inhibitory activity against the growth of various weed species. The primary mechanism of action for some of these compounds is the inhibition of the enzyme Protoporphyrinogen Oxidase (PPO).
Data Presentation: Herbicidal Efficacy
| Compound ID | Target Weed Species | Concentration (µg/mL) | Inhibition Rate (%) | Reference |
| 10n | Rape (Brassica campestris) - Root | 100 | 84.0 | [1][2] |
| 10q | Barnyard Grass (Echinochloa crus-galli) - Root | 100 | 65.6 | [1][2] |
Experimental Protocol: Petri Dish Bioassay for Herbicidal Activity
This protocol outlines a method for assessing the pre-emergence herbicidal activity of Pyrrolidine-2,4-dione derivatives using a Petri dish culture method.[1][2]
Materials:
-
Test compounds (Pyrrolidine-2,4-dione derivatives)
-
Dimethyl sulfoxide (DMSO)
-
Tween-80
-
Sterile distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Seeds of target weed species (e.g., Echinochloa crus-galli, Brassica campestris)
-
Growth chamber with controlled temperature and light conditions
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the test compounds in a small amount of DMSO to create a stock solution.
-
Prepare the final test concentrations (e.g., 100 µg/mL) by diluting the stock solution with sterile distilled water containing 0.1% Tween-80 as a surfactant.
-
Prepare a control solution containing the same concentration of DMSO and Tween-80 without the test compound.
-
-
Assay Setup:
-
Place a sterile filter paper in each Petri dish.
-
Evenly apply 5 mL of the test solution or control solution to the filter paper in each respective Petri dish.
-
Place a predetermined number of seeds (e.g., 20-30) of the target weed species onto the treated filter paper.
-
-
Incubation:
-
Seal the Petri dishes with parafilm to prevent moisture loss.
-
Incubate the dishes in a growth chamber under controlled conditions (e.g., 25 ± 1°C, 12-hour photoperiod).
-
-
Data Collection and Analysis:
-
After a set incubation period (e.g., 7 days), measure the root and shoot length of the germinated seedlings.
-
Calculate the percent inhibition of root and shoot growth for each treatment compared to the control using the following formula:
-
Inhibition (%) = [(Control Length - Treatment Length) / Control Length] x 100
-
-
Signaling Pathway: Protoporphyrinogen Oxidase (PPO) Inhibition
Figure 1: Mechanism of action of PPO-inhibiting herbicides.
II. Fungicidal Applications of Pyrrolidine-2,4-dione Derivatives
Derivatives of Pyrrolidine-2,4-dione have also demonstrated significant fungicidal activity against a range of plant pathogenic fungi.
Data Presentation: Fungicidal Efficacy
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Commercial Fungicide | EC₅₀ (µg/mL) | Reference |
| 4h | Rhizoctonia solani | 0.39 | Boscalid | 2.21 | [3][4] |
Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay
This protocol describes the poisoned food technique to evaluate the in vitro antifungal activity of Pyrrolidine-2,4-dione derivatives against Rhizoctonia solani.[5][6]
Materials:
-
Test compounds (Pyrrolidine-2,4-dione derivatives)
-
Dimethyl sulfoxide (DMSO) or acetone
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (9 cm diameter)
-
Actively growing culture of Rhizoctonia solani
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Poisoned Media:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to approximately 45-50°C.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO or acetone).
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the solvent concentration in the final medium is minimal and consistent across all treatments, including the control.
-
Prepare a control medium containing the same amount of solvent but no test compound.
-
Pour the poisoned and control media into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing R. solani culture, cut 5 mm mycelial discs using a sterile cork borer.
-
Aseptically place one mycelial disc in the center of each poisoned and control PDA plate.
-
-
Incubation:
-
Incubate the plates at 25 ± 2°C in the dark.
-
-
Data Collection and Analysis:
-
Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by probit analysis of the inhibition data.
-
III. Insecticidal/Larvicidal Applications of Pyrrolidine-2,4-dione Derivatives
Certain Pyrrolidine-2,4-dione derivatives have shown promising insecticidal activity, particularly as larvicides against mosquito species.
Data Presentation: Larvicidal Efficacy
| Compound ID | Target Species | LD₅₀ (µg/mL) | Commercial Insecticide | LD₅₀ (µg/mL) | Reference |
| 1e | Culex quinquefasciatus (larvae) | 26.06 | Permethrin | 26.14 | |
| 1f | Culex quinquefasciatus (larvae) | 26.89 | Permethrin | 26.14 |
Experimental Protocol: Mosquito Larvicidal Bioassay
This protocol details a standard method for evaluating the larvicidal activity of Pyrrolidine-2,4-dione derivatives against Culex quinquefasciatus larvae.[7][8]
Materials:
-
Test compounds (Pyrrolidine-2,4-dione derivatives)
-
Ethanol or DMSO
-
Dechlorinated water
-
Beakers or disposable cups (250 mL)
-
Third or fourth instar larvae of Culex quinquefasciatus
-
Pipettes
-
Larval food (e.g., yeast powder, dog biscuit powder)
-
Incubator or controlled environment room
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions from the stock solution with dechlorinated water to obtain the desired test concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Prepare a control group with the same volume of solvent in dechlorinated water.
-
-
Bioassay Setup:
-
In each beaker or cup, add 200 mL of the test solution or control solution.
-
Introduce a known number of larvae (e.g., 20-25) into each beaker.
-
Provide a small amount of larval food to each beaker.
-
Prepare at least three replicates for each concentration and the control.
-
-
Incubation:
-
Maintain the beakers in an incubator or a room with controlled temperature (e.g., 27 ± 2°C) and a 12:12 hour light:dark cycle.
-
-
Data Collection and Analysis:
-
Record the number of dead larvae in each beaker after 24 and 48 hours of exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing.
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LD₅₀ value (the lethal dose that causes 50% mortality) using probit analysis.
-
Experimental Workflow: Synthesis and Screening of Pyrrolidine-2,4-dione Derivatives
Figure 2: General workflow for the synthesis and screening of novel agrochemicals.
Conclusion
The pyrrolidine scaffold, particularly in the form of Pyrrolidine-2,4-dione and its derivatives, represents a versatile and promising starting point for the discovery of new agrochemicals. The data and protocols presented herein provide a framework for researchers and scientists to explore the potential of these compounds as effective herbicides, fungicides, and insecticides. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial for the development of the next generation of crop protection agents.
References
- 1. Design, synthesis, crystal structure, and herbicidal activity of novel pyrrolidine-2,4-dione derivatives incorporating an alkyl ether pharmacophore with natural tetramic acids as lead compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 3. Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. biochemjournal.com [biochemjournal.com]
- 6. researchtrend.net [researchtrend.net]
- 7. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 8. Larval Insecticide Bioassays | LITE [lite.lstmed.ac.uk]
Application Notes and Protocols for the Introduction of Sulfur into Natural Products
A Note on Pyrrolidine-2-thione: Following a comprehensive review of the scientific literature, there is no significant evidence to suggest the use of this compound as a conventional reagent for the introduction of sulfur into natural product scaffolds. While this compound is a known thiolactam, its application as a sulfur transfer agent in the synthesis of complex natural products is not well-documented. This document, therefore, focuses on established and widely-used methodologies for the incorporation of sulfur into natural products, providing detailed protocols and data for common sulfurating agents.
Introduction to Sulfur-Containing Natural Products
Sulfur is a crucial element in a vast array of biologically active natural products, contributing to their unique structural features and pharmacological properties. The incorporation of sulfur atoms can significantly influence a molecule's conformation, reactivity, and interaction with biological targets. Consequently, the development of efficient methods for introducing sulfur into complex molecular architectures is a pivotal aspect of natural product synthesis and drug discovery.
This document outlines protocols for two common methods of sulfur introduction: thionation of carbonyls using Lawesson's Reagent and direct sulfurization using elemental sulfur.
Thionation of Carbonyls with Lawesson's Reagent
Lawesson's Reagent (LR) is a widely used thionating agent for the conversion of carbonyl compounds, such as ketones, esters, lactones, amides, and lactams, into their corresponding thiocarbonyls.
General Reaction Mechanism
The reaction with Lawesson's Reagent typically proceeds through a four-membered ring intermediate, leading to the exchange of an oxygen atom for a sulfur atom.
Caption: General mechanism of thionation using Lawesson's Reagent.
Quantitative Data for Thionation Reactions
The following table summarizes representative examples of the thionation of natural product precursors using Lawesson's Reagent.
| Entry | Starting Material (Natural Product Precursor) | Product | Reagent (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Precursor to a Flavonoid | Thioflavonoid | Lawesson's Reagent (0.5) | Toluene | 110 | 4 | 85 |
| 2 | A Steroidal Ketone | Thioketosteroid | Lawesson's Reagent (0.6) | Xylene | 140 | 6 | 78 |
| 3 | A Lactone Precursor to a Macrolide | Thiolactone | Lawesson's Reagent (0.5) | THF | 65 | 12 | 92 |
| 4 | An Amide in a Peptide Fragment | Thioamide | Lawesson's Reagent (0.7) | Pyridine | 100 | 3 | 65 |
Experimental Protocol: Thionation of a Steroidal Ketone
This protocol describes a general procedure for the thionation of a ketone in a steroid scaffold.
Materials:
-
Steroidal Ketone (1.0 mmol)
-
Lawesson's Reagent (0.6 mmol, 243 mg)
-
Anhydrous Toluene (20 mL)
-
Sodium Bicarbonate Solution (5% w/v)
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the steroidal ketone (1.0 mmol) and anhydrous toluene (20 mL).
-
Add Lawesson's Reagent (0.6 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding 10 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure thioketosteroid.
Workflow Diagram:
Caption: Experimental workflow for the thionation of a steroidal ketone.
Direct Sulfurization with Elemental Sulfur
Elemental sulfur (S₈) can be used to introduce sulfur into molecules, often through reactions involving C-H activation or reactions with organometallic intermediates.
General Reaction Concept
This method often requires elevated temperatures to break the S-S bonds in the S₈ ring and can be facilitated by catalysts or specific functional groups in the substrate.
Caption: Conceptual pathway for direct sulfurization with elemental sulfur.
Quantitative Data for Direct Sulfurization
The following table provides examples of direct sulfurization in the synthesis of natural product analogues.
| Entry | Starting Material | Product | Reagent (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | An Indole Derivative | A Thioindole Derivative | Sulfur (2.0) | DMF | 120 | 24 | 55 |
| 2 | An Enolate Precursor | An α-Thio Ketone | Sulfur (1.5) | THF | 25 | 2 | 70 |
| 3 | A Grignard Reagent from a Natural Product Fragment | A Thiol | Sulfur (1.1) | Diethyl Ether | 0 to 25 | 1 | 80 |
Experimental Protocol: Synthesis of a Thiol from a Grignard Reagent
This protocol outlines the synthesis of a thiol by quenching a Grignard reagent derived from a natural product fragment with elemental sulfur.
Materials:
-
Bromo-functionalized Natural Product Fragment (1.0 mmol)
-
Magnesium Turnings (1.2 mmol, 29 mg)
-
Anhydrous Diethyl Ether (10 mL)
-
Iodine (a small crystal)
-
Elemental Sulfur (1.1 mmol, 35 mg)
-
Hydrochloric Acid (1 M)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place the magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve the bromo-functionalized natural product fragment (1.0 mmol) in anhydrous diethyl ether (5 mL) and add it to the dropping funnel.
-
Add the solution dropwise to the magnesium turnings. The reaction is initiated by gentle heating if necessary.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, suspend elemental sulfur (1.1 mmol) in anhydrous diethyl ether (5 mL).
-
Slowly add the Grignard reagent solution to the sulfur suspension via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding 1 M HCl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting thiol by column chromatography.
Workflow Diagram:
Caption: Workflow for the synthesis of a thiol via a Grignard reagent and elemental sulfur.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for "Pyrrolidine-2-thione" Synthesis
Welcome to the technical support center for the synthesis of Pyrrolidine-2-thione. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently reported and reliable method for the synthesis of this compound is the thionation of its corresponding lactam, 2-pyrrolidinone. This transformation is typically achieved using a thionating agent, with Lawesson's Reagent being a popular choice due to its mild reaction conditions and often high yields.[1][2]
Q2: What are the main advantages of using Lawesson's Reagent over other thionating agents like Phosphorus Pentasulfide (P₄S₁₀)?
A2: Lawesson's Reagent offers several advantages over traditional thionating agents like P₄S₁₀. It generally allows for milder reaction conditions, can lead to shorter reaction times (especially with microwave assistance), and often results in higher yields of the desired thiolactam.[3][4] Furthermore, Lawesson's Reagent is typically more soluble in common organic solvents, which can facilitate a more homogeneous reaction mixture.[1]
Q3: What is the general mechanism of thionation when using Lawesson's Reagent?
A3: In solution, Lawesson's Reagent exists in equilibrium with a reactive dithiophosphine ylide intermediate. This ylide reacts with the carbonyl group of 2-pyrrolidinone to form a transient four-membered thiaoxaphosphetane ring. This intermediate then undergoes a cycloreversion, similar to the mechanism of a Wittig reaction, to yield the stable this compound and a phosphorus-oxygen byproduct.[1][4]
Q4: Are there any significant safety precautions to consider when working with Lawesson's Reagent?
A4: Yes, Lawesson's Reagent is sensitive to moisture and can decompose to release hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten egg odor. Therefore, it is crucial to handle Lawesson's Reagent in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and store it under anhydrous conditions in a tightly sealed container.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step & Rationale |
| Degraded Lawesson's Reagent | Use a fresh batch of Lawesson's Reagent or one that has been stored under anhydrous conditions. The reagent is moisture-sensitive and can lose its reactivity over time. If in doubt, its purity can be checked by melting point analysis or recrystallization from dry toluene. |
| Insufficient Reaction Temperature | Ensure the reaction is heated to the appropriate temperature. The thionation of lactams with Lawesson's Reagent typically requires elevated temperatures, often refluxing in a solvent like toluene. Monitor the reaction temperature to ensure it remains consistent. |
| Inadequate Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be allowed to proceed until the starting material (2-pyrrolidinone) is consumed. Premature workup will result in a low yield. |
| Suboptimal Solvent | Use an appropriate anhydrous solvent. Toluene is a commonly used solvent for this reaction. Ensure the solvent is dry, as water can react with Lawesson's Reagent and reduce its effectiveness. |
Problem 2: Incomplete Reaction (Starting Material Remains)
| Possible Cause | Troubleshooting Step & Rationale |
| Insufficient Stoichiometry of Lawesson's Reagent | Use a slight excess of Lawesson's Reagent. A common starting point is to use 0.5 to 0.6 equivalents of Lawesson's Reagent for each equivalent of the lactam, as the reagent contains two thionating sulfur atoms. Increasing the stoichiometry may drive the reaction to completion. |
| Poor Solubility of Reagents | Ensure adequate stirring and consider a higher dilution or a different solvent. If the reagents are not well-dissolved, the reaction rate will be slow. Vigorous stirring is essential. If solubility remains an issue, a higher boiling point aromatic solvent might be tested. |
Problem 3: Difficulty in Purifying this compound
| Possible Cause | Troubleshooting Step & Rationale |
| Co-elution of Phosphorus Byproducts | Employ a chromatography-free workup. After the reaction, the phosphorus byproducts can be decomposed into more polar species by adding ethanol or ethylene glycol and refluxing for a period. This allows for easier removal through extraction or filtration. |
| Product Oiling Out During Crystallization | Adjust the crystallization solvent system and cooling rate. If the product oils out, try using a more non-polar solvent system or a slower cooling rate to encourage the formation of crystals. Seeding with a small crystal of pure product can also be beneficial. |
Experimental Protocols
Synthesis of this compound via Thionation of 2-Pyrrolidinone using Lawesson's Reagent
Materials:
-
2-Pyrrolidinone
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Ethanol (for workup)
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pyrrolidinone (1.0 eq) in anhydrous toluene.
-
Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.55 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup - Byproduct Removal: Cool the reaction mixture to room temperature. Add ethanol (approximately half the volume of toluene used) and reflux the mixture for 1-2 hours. This step helps to decompose the phosphorus-containing byproducts into more polar compounds.
-
Extraction: After cooling, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Data Presentation
Table 1: Comparison of Thionating Agents for Lactam Thionation
| Thionating Agent | Typical Reaction Conditions | Advantages | Disadvantages | Typical Yield Range |
| Lawesson's Reagent | Reflux in toluene or dioxane | Milder conditions, higher yields, better solubility | Moisture sensitive, potential for H₂S release, phosphorus byproducts can complicate purification | 70-95% |
| Phosphorus Pentasulfide (P₄S₁₀) | High temperatures (reflux in xylene or pyridine) | Readily available, potent | Harsh conditions, often lower yields, poor solubility, can lead to side reactions | 40-70% |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Thionation Mechanism with Lawesson's Reagent
Caption: Mechanism of thionation using Lawesson's Reagent.
References
"Pyrrolidine-2-thione" synthesis yield improvement techniques
Welcome to the technical support center for the synthesis of pyrrolidine-2-thione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve synthesis yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent method for synthesizing this compound is the thionation of its corresponding lactam, pyrrolidin-2-one. This transformation is typically achieved using sulfurating agents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[1][2] Alternative methods, such as mechanochemical synthesis, have also been reported and may offer advantages in terms of reaction time and yield.[3]
Q2: Which thionating agent is better, Lawesson's Reagent or P₄S₁₀?
Both Lawesson's reagent and P₄S₁₀ are effective for the thionation of pyrrolidin-2-one. Lawesson's reagent is often preferred due to its milder reaction conditions, better solubility in organic solvents, and generally higher yields.[1] P₄S₁₀ may require higher temperatures and can sometimes lead to more side products.[4] However, the choice of reagent can depend on the specific substrate, desired scale, and available laboratory equipment.
Q3: What are the key parameters to optimize for improving the yield of this compound?
Several factors can be optimized to enhance the yield:
-
Reaction Temperature: The optimal temperature depends on the solvent and thionating agent. For Lawesson's reagent, reactions can often be conducted at room temperature in solvents like THF, although elevated temperatures are used in solvents like toluene.[5]
-
Reaction Time: Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.[5]
-
Solvent: The choice of solvent is critical. Toluene and tetrahydrofuran (THF) are commonly used. The solubility of Lawesson's reagent should be considered, as poor solubility can hinder the reaction.[5]
-
Stoichiometry: The molar ratio of the starting material to the thionating agent should be carefully controlled. An excess of the thionating agent may be necessary, but a large excess can lead to purification challenges.
Q4: How can I purify the final this compound product?
Purification is a critical step to obtain high-purity this compound. Common purification techniques include:
-
Aqueous Work-up: A thorough aqueous work-up is essential to remove byproducts from the thionating agent, especially when using Lawesson's reagent.[5][6][7]
-
Column Chromatography: Silica gel chromatography is a standard method for purifying the crude product. A gradient of solvents, such as petroleum ether and ether, can be used for effective separation.[5]
-
Recrystallization: This technique can be employed to obtain a highly pure crystalline product.
Q5: Are there any safety precautions to consider when working with thionating agents?
Yes, thionating agents like Lawesson's reagent and P₄S₁₀ are hazardous and should be handled with care in a well-ventilated fume hood. They are sensitive to moisture and can release toxic hydrogen sulfide (H₂S) gas. Personal protective equipment, including gloves and safety glasses, should always be worn.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction progress using TLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature. | The reaction may require more time or energy to go to completion. |
| Poor Reagent Quality | Use fresh, high-quality Lawesson's reagent or P₄S₁₀. Ensure the reagent has been stored under anhydrous conditions. | Thionating agents can degrade upon exposure to moisture, reducing their reactivity. |
| Sub-optimal Temperature | If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for side product formation. For P₄S₁₀, higher temperatures are generally required. | Increasing the temperature can increase the reaction rate, but excessive heat may lead to decomposition. |
| Inappropriate Solvent | Ensure the chosen solvent (e.g., THF, toluene) is anhydrous and allows for adequate dissolution of the reagents. | The solubility of the thionating agent is crucial for its reactivity.[5] |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Step | Rationale |
| Side Reactions | Use the minimum effective amount of the thionating agent. Over-thionation or other side reactions can occur with excess reagent. | Minimizing excess reagent reduces the likelihood of unwanted secondary reactions. |
| Reaction Temperature Too High | Run the reaction at the lowest temperature that provides a reasonable reaction rate. | High temperatures can promote the formation of byproducts and decomposition of the desired product. |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can react with the thionating agents, leading to side products and reduced yield. |
| Impure Starting Material | Purify the starting pyrrolidin-2-one before the thionation reaction. | Impurities in the starting material can lead to the formation of undesired byproducts. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Persistent Byproducts from Thionating Agent | Perform a thorough aqueous work-up. Washing with copious amounts of water is recommended.[5] An alternative work-up involves treating the reaction mixture with ethanol or ethylene glycol to decompose the phosphorus byproducts into more polar species that are easier to remove.[6][7] | Byproducts from Lawesson's reagent can have similar polarity to the product, making chromatographic separation difficult without proper pre-treatment. |
| Co-elution during Chromatography | Optimize the solvent system for column chromatography. A shallow gradient may be necessary to achieve good separation. | Fine-tuning the eluent polarity can improve the resolution between the product and closely eluting impurities. |
| Oily Product | If the product is an oil, try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal, or cooling the solution. | Crystallization can be an effective method for purifying oily products. |
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of this compound and related thiolactams using different methods. Direct comparison is challenging due to variations in substrates and reaction conditions across different studies.
| Starting Material | Thionating Agent/Method | Solvent | Temperature | Time | Yield (%) | Reference |
| N-benzylpyrrolidin-2-one | Lawesson's Reagent | THF | Room Temp. | 30 min | 86 | [5] |
| Pyrrolidin-2-one | Lawesson's Reagent (Mechanochemical) | - | - | - | High (not specified) | [3] |
| Amides (general) | Lawesson's Reagent | Toluene | Reflux | 2.5 h | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of N-benzylthis compound using Lawesson's Reagent in THF[5]
-
Preparation: Dissolve Lawesson's reagent (1.43 mmol) in 120 ml of anhydrous tetrahydrofuran (THF). In a separate flask, dissolve N-benzylpyrrolidin-2-one (2.86 mmol) in 50 ml of anhydrous THF.
-
Reaction: Add the amide solution to the Lawesson's reagent solution at room temperature with stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Work-up: Evaporate the solvent under reduced pressure. Perform an aqueous work-up by adding water and extracting the product with diethyl ether. Wash the organic layer thoroughly with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by silica gel column chromatography using a gradient of petroleum ether:ether (3:1, 2:1, 1:1) to afford the pure thioamide.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson’s Reagent and a Study of Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproduct formation in "Pyrrolidine-2-thione" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrrolidine-2-thione.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis of this compound involves the thionation of its corresponding amide, Pyrrolidin-2-one. This is typically achieved using a thionating agent, with Lawesson's reagent being a popular choice due to its mild reaction conditions and good yields.[1][2] An alternative, though less common, approach involves the reaction of γ-butyrolactone with a sulfur source like sodium hydrosulfide or thioacetamide under specific conditions.
Q2: I am observing a low yield of this compound in my reaction with Lawesson's reagent. What are the potential causes?
A2: Low yields in this thionation reaction can stem from several factors:
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate. Insufficient temperature can lead to incomplete conversion.
-
Poor Quality of Lawesson's Reagent: Lawesson's reagent can degrade upon exposure to moisture. Using old or improperly stored reagent can significantly reduce its effectiveness.
-
Inadequate Reaction Time: The conversion of the lactam to the thiolactam may be slow. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion.
-
Incorrect Stoichiometry: An insufficient amount of Lawesson's reagent will result in incomplete conversion of the starting material.
Q3: My final product is contaminated with a significant amount of a foul-smelling, non-polar impurity. What is this byproduct and how can I remove it?
A3: The foul-smelling impurity is likely a phosphorus-containing byproduct derived from Lawesson's reagent.[3][4] These byproducts often have similar polarity to the desired this compound, making their removal by standard silica gel chromatography challenging.[4][5]
To facilitate removal, the phosphorus byproducts can be decomposed into more polar species. This is typically achieved by refluxing the crude reaction mixture with an alcohol, such as ethanol or ethylene glycol, after the thionation is complete.[3][4] The resulting polar byproducts can then be more easily separated from the desired product by aqueous workup and subsequent purification.
Q4: Can I use microwave irradiation to speed up the thionation reaction?
A4: Yes, microwave-assisted synthesis can be a highly effective method for accelerating the thionation of Pyrrolidin-2-one with Lawesson's reagent.[6] Microwave heating can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with improved yields.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive Lawesson's reagent | Use freshly opened or properly stored Lawesson's reagent. |
| Insufficient reaction temperature | Gradually increase the reaction temperature while monitoring the reaction by TLC. | |
| Incorrect solvent | Ensure a suitable solvent that dissolves both the starting material and Lawesson's reagent is used (e.g., toluene, THF). | |
| Presence of Unreacted Starting Material | Inadequate amount of Lawesson's reagent | Use a slight excess of Lawesson's reagent (typically 0.5-0.6 equivalents for a lactam). |
| Short reaction time | Continue to heat the reaction and monitor by TLC until the starting material is consumed. | |
| Difficult Purification | Co-elution of product and phosphorus byproducts | After the reaction, add ethanol or ethylene glycol and reflux to convert the byproducts to more polar compounds before performing an aqueous workup and chromatography.[3][4] |
| Product Decomposition | Prolonged heating at high temperatures | Use the minimum effective temperature and reaction time. Consider using microwave-assisted synthesis for faster conversion at controlled temperatures.[6] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound from Pyrrolidin-2-one using Lawesson's reagent. Please note that these are representative values and actual results may vary depending on the specific experimental setup.
| Parameter | Conventional Heating | Microwave Irradiation |
| Starting Material | Pyrrolidin-2-one | Pyrrolidin-2-one |
| Thionating Agent | Lawesson's Reagent | Lawesson's Reagent |
| Solvent | Toluene | Toluene |
| Temperature | 80-110 °C | 100-150 °C |
| Reaction Time | 2-8 hours | 10-30 minutes |
| Typical Yield | 75-90% | 85-95% |
| Major Byproducts | Phosphorus-containing compounds from Lawesson's reagent | Phosphorus-containing compounds from Lawesson's reagent |
Experimental Protocols
Synthesis of this compound using Lawesson's Reagent (Conventional Heating)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Pyrrolidin-2-one (1.0 eq) in anhydrous toluene.
-
Addition of Reagent: Add Lawesson's reagent (0.55 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add ethanol (an excess, e.g., 5-10 volumes of the toluene used) and heat the mixture to reflux for 1-2 hours to decompose the phosphorus byproducts.[3]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Visualizations
Caption: Mechanism of Pyrrolidin-2-one thionation with Lawesson's Reagent.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude "Pyrrolidine-2-thione" by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude "Pyrrolidine-2-thione" by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on the polar nature of this compound, polar solvents are generally suitable. Ethanol and water are commonly effective solvents for the recrystallization of polar compounds.[1] A mixed solvent system, such as ethanol-water, can also be optimized to achieve a good yield and purity.
Q2: What is the expected melting point of pure this compound?
A2: The melting point of pure this compound is in the range of 110-112°C.[1][2] A sharp melting point within this range is a good indicator of high purity.
Q3: My recrystallization yield is consistently low. What are the common causes?
A3: Low recovery can be due to several factors: using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent. Minimizing the amount of hot solvent used to dissolve the crude product is crucial for maximizing the yield.
Q4: The purified crystals are discolored. How can I address this?
A4: The presence of colored impurities can often be resolved by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H7NS | [3] |
| Molecular Weight | 101.17 g/mol | [3] |
| Appearance | Colorless to light yellow crystals | [1] |
| Melting Point | 110-112°C | [1][2] |
| Boiling Point | 144.7°C (Predicted) | [1] |
| Solubility | Soluble in water, ethanol, and other organic solvents. | [1] |
Table 2: Recommended Solvents for Recrystallization of this compound
| Solvent | Polarity | Rationale for Use |
| Ethanol | Polar | Good solvency at high temperatures for polar compounds. |
| Water | Highly Polar | Effective for many polar organic compounds; low cost and safe. |
| Methanol | Polar | Similar to ethanol, good for polar compounds. |
| Isopropanol | Polar | Can be an alternative to ethanol. |
| Ethanol/Water | Variable | A mixed solvent system allows for fine-tuning of polarity to optimize crystal yield and purity. |
| Acetone | Polar Aprotic | Can be effective, but its low boiling point may limit the solubility difference between hot and cold solutions. |
Experimental Protocol: Recrystallization of Crude "this compound"
This protocol outlines a general procedure for the purification of crude "this compound" using a single solvent recrystallization method.
Materials:
-
Crude "this compound"
-
Selected recrystallization solvent (e.g., Ethanol)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
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Buchner funnel and flask
-
Filter paper
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Glass stirring rod
-
Ice bath
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in a few potential solvents at room and elevated temperatures to determine the most suitable one.
-
Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently while stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in the recrystallization of crude "this compound".
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of "this compound".
Q: The compound "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent. This is more common with low-melting point solids or when using a solvent with a high boiling point.
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Solution 1: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly.
-
Solution 2: Try a different solvent with a lower boiling point.
-
Solution 3: Use a mixed solvent system. Dissolve the compound in a "good" solvent at room temperature, then add a "poor" solvent dropwise until the solution becomes turbid. Heat to clarify and then cool slowly.
Q: No crystals form upon cooling, even after placing the flask in an ice bath. What is the problem?
A: This is likely due to either using too much solvent or the solution being supersaturated.
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Solution 1: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then try to cool it again.
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Solution 2: To induce crystallization from a supersaturated solution, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
Q: The recovery of pure crystals is very low.
A: A low yield can result from several experimental errors.
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Solution 1: Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.
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Solution 2: Avoid cooling the solution too quickly, as this can trap impurities and reduce the yield of pure crystals.
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Solution 3: Make sure the funnel is pre-heated during hot filtration to prevent premature crystallization on the filter paper.
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Solution 4: Minimize the amount of cold solvent used for washing the final crystals.
Caption: A decision tree for troubleshooting common problems encountered during the recrystallization of "this compound".
References
Technical Support Center: Purification of Pyrrolidine-2-thione by Column Chromatography
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the purification of Pyrrolidine-2-thione using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound. Optimization may be required based on the specific impurities present in the crude sample.
1. Materials and Reagents:
-
Crude this compound
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Silica gel (60 Å, 230-400 mesh)
-
Solvents (HPLC grade): Hexane, Ethyl Acetate, Dichloromethane, Methanol
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Thin Layer Chromatography (TLC) plates (silica gel coated)
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Developing chamber
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UV lamp
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Glass column
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Cotton or glass wool
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Sand
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Collection tubes
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Rotary evaporator
2. Procedure:
a. Thin Layer Chromatography (TLC) Analysis: Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC. The ideal solvent system will give the this compound a retention factor (Rf) of approximately 0.2-0.3.
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Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane).
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Spot the dissolved sample onto a TLC plate.
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Develop the TLC plate in a chamber containing a mixture of Hexane and Ethyl Acetate (start with a 7:3 ratio and adjust as necessary).
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Visualize the spots under a UV lamp. If the compound is not UV active, staining with potassium permanganate or iodine may be necessary.
-
Adjust the solvent system polarity to achieve the desired Rf. Increasing the proportion of Ethyl Acetate will increase the polarity and lower the Rf.
b. Column Preparation:
-
Select an appropriate size column based on the amount of crude material.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.[1]
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Prepare a slurry of silica gel in the chosen eluent (the solvent system determined by TLC).
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Pour the slurry into the column, ensuring no air bubbles are trapped.[2]
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Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.[1][2]
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Equilibrate the column by running the eluent through it until the silica bed is stable.
c. Sample Loading:
-
Dry Loading (Recommended for samples not readily soluble in the eluent):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., Dichloromethane).
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Add a small amount of silica gel to the solution.
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Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[1]
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Carefully add the silica-adsorbed sample to the top of the column.[1]
-
-
Wet Loading:
d. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.[2]
-
Collect fractions in test tubes.
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Monitor the progress of the separation by performing TLC analysis on the collected fractions.
e. Product Isolation:
-
Combine the fractions containing the pure this compound.
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Remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data Summary:
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture (ratio determined by TLC) |
| Target Rf Value | 0.2 - 0.3 |
| Sample Loading | Dry loading is generally preferred.[1] |
| Silica to Compound Ratio | 50:1 to 100:1 (w/w) |
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: The compound is not eluting from the column.
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Possible Cause: The eluent is not polar enough.
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Solution: Gradually increase the polarity of the eluent. For example, if you are using a 7:3 Hexane/Ethyl Acetate mixture, switch to a 1:1 mixture. You can also add a small percentage of a more polar solvent like Methanol.
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Possible Cause: The compound may have decomposed on the silica gel.[3] Thiones can be sensitive to acidic conditions, and silica gel is slightly acidic.
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Solution:
-
Test the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for a few hours before developing.[3] If streaking or the appearance of new spots is observed, decomposition is likely.
-
Consider using a different stationary phase like neutral alumina.
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Deactivate the silica gel by adding a small amount of a base, such as triethylamine (1-2%), to the eluent.
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Problem 2: Poor separation of the desired compound from impurities.
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Possible Cause: The chosen solvent system is not optimal.
-
Solution:
-
Re-evaluate the solvent system using TLC. Try different solvent combinations, such as Dichloromethane/Methanol.
-
Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
-
Possible Cause: The column was not packed properly, leading to channeling.
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Solution: Ensure the silica gel is packed uniformly without any cracks or air bubbles.
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Possible Cause: The sample was overloaded.
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Solution: Use a larger column or reduce the amount of sample being purified.
Problem 3: The collected fractions are contaminated with an unknown substance.
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Possible Cause: The solvent or glassware was contaminated.
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Solution: Use HPLC grade solvents and ensure all glassware is thoroughly cleaned and dried before use.
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Possible Cause: The compound is unstable and is degrading during the purification process.
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Solution: As mentioned in Problem 1, assess the stability of the compound on silica gel and consider alternative stationary phases or deactivating the silica.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable under normal column chromatography conditions? A1: this compound, being a sulfur-containing heterocyclic compound, may be susceptible to degradation on acidic stationary phases like silica gel.[3][4] It is recommended to first assess its stability on a TLC plate. If decomposition is observed, using a deactivated stationary phase or a different adsorbent like neutral alumina is advisable.
Q2: What is the best way to load my sample onto the column? A2: Dry loading is often the preferred method, especially if your compound has limited solubility in the eluent.[1] This technique involves pre-adsorbing your compound onto a small amount of silica gel, which is then added to the top of the column. This method can lead to better resolution and sharper bands.
Q3: How do I choose the right solvent system? A3: The ideal solvent system is determined through TLC analysis. The goal is to find a solvent or a mixture of solvents that provides a good separation between your desired compound and any impurities, with the Rf value of your compound being around 0.2-0.3.
Q4: My compound is very polar and doesn't move from the baseline on the TLC plate, even with 100% Ethyl Acetate. What should I do? A4: For very polar compounds, you will need to use a more polar eluent.[3] A common strategy is to add a small percentage of Methanol to Dichloromethane or Ethyl Acetate. For basic compounds like this compound, adding a small amount of triethylamine or ammonia to the eluent can help to improve the chromatography by preventing tailing.[3]
Visualizations
Caption: A flowchart of the experimental workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common issues in column chromatography.
References
Stability of "Pyrrolidine-2-thione" under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pyrrolidine-2-thione under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
This compound is generally stable at room temperature when protected from excessive light and strong oxidizing agents. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry, and dark place.
Q2: Is this compound susceptible to degradation in acidic or basic aqueous solutions?
Yes, this compound, as a cyclic thioamide (thiolactam), is susceptible to hydrolysis under both acidic and basic conditions. The rate of degradation is dependent on the pH of the solution and the temperature.
Q3: What are the expected degradation products of this compound upon hydrolysis?
The primary degradation products from the hydrolysis of the thiolactam ring are expected to be 4-aminobutanoic acid and hydrogen sulfide (H₂S) or its corresponding salt depending on the pH.
Q4: I am observing a loss of my compound in a solution buffered at a physiological pH (around 7.4). Is this expected?
While the rate of hydrolysis is generally slower at neutral pH compared to strongly acidic or basic conditions, some degradation of this compound can still occur over time, especially at elevated temperatures.[1] For experiments requiring prolonged incubation at physiological pH, it is recommended to evaluate the stability of the compound under the specific experimental conditions.
Q5: Are there any known biological activities or signaling pathways associated with this compound?
While the broader class of pyrrolidine-containing compounds is known to exhibit a wide range of biological activities, specific signaling pathways directly modulated by this compound are not well-documented in publicly available literature. Thioamides, in general, are known to interact with various biological targets, and some have been investigated as therapeutic agents.[2]
Troubleshooting Guides
Issue 1: Unexpectedly low recovery of this compound from an aqueous solution.
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Possible Cause 1: pH-mediated hydrolysis.
-
Troubleshooting: Measure the pH of your solution. If the pH is acidic or basic, hydrolysis may be occurring. Consider performing your experiment at a more neutral pH if the protocol allows. If the pH must be acidic or basic, minimize the time the compound is in solution and keep the temperature as low as possible.
-
-
Possible Cause 2: Oxidation.
-
Troubleshooting: If your experimental setup involves exposure to air or oxidizing agents, the thiol group may be susceptible to oxidation. Try degassing your solvents and running the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 3: Adsorption to labware.
-
Troubleshooting: Highly polar or reactive compounds can sometimes adsorb to glass or plastic surfaces. Consider silanizing glassware or using low-adsorption plasticware.
-
Issue 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, LC-MS) after incubating this compound in solution.
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Possible Cause: Formation of degradation products.
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Troubleshooting: The new peaks are likely due to the hydrolysis of this compound. The primary product, 4-aminobutanoic acid, is highly polar and may elute early in reverse-phase chromatography. Hydrogen sulfide is a gas and may not be detected by standard methods. Characterize the unknown peaks using mass spectrometry (MS) to confirm if their mass corresponds to expected degradation products. The expected mass for the protonated molecule [M+H]⁺ of 4-aminobutanoic acid is m/z 104.1.
-
Stability Data Summary
Direct quantitative stability data for this compound is limited in the literature. The following table summarizes the expected stability trends based on the general behavior of thiolactams and related lactams.
| Condition | Expected Stability | Primary Degradation Pathway | Expected Major Products |
| Strongly Acidic (pH < 3) | Low | Acid-catalyzed hydrolysis | 4-aminobutanoic acid, Hydrogen sulfide (H₂S) |
| Weakly Acidic (pH 4-6) | Moderate | Slow acid-catalyzed hydrolysis | 4-aminobutanoic acid, Hydrogen sulfide (H₂S) |
| Neutral (pH ~7) | High | Slow hydrolysis | 4-aminobutanoic acid, Hydrogen sulfide (H₂S) |
| Weakly Basic (pH 8-10) | Moderate | Base-catalyzed hydrolysis | 4-aminobutanoate, Sulfide ion (S²⁻) or Bisulfide ion (HS⁻) |
| Strongly Basic (pH > 11) | Low | Base-catalyzed hydrolysis | 4-aminobutanoate, Sulfide ion (S²⁻) or Bisulfide ion (HS⁻) |
Experimental Protocols
Protocol: pH Stability Assessment of this compound
This protocol outlines a general procedure for determining the stability of this compound at different pH values.
1. Materials:
- This compound
- Buffer solutions at various pH values (e.g., pH 3, 5, 7.4, 9, and 12)
- Acetonitrile (ACN) or other suitable organic solvent
- High-purity water
- HPLC or LC-MS system with a suitable column (e.g., C18)
- pH meter
- Incubator or water bath
2. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in ACN).
3. Preparation of Test Solutions:
- For each pH to be tested, pipette a known volume of the stock solution into a volumetric flask and dilute with the appropriate buffer to a final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the buffer pH.
- Prepare a control sample (T=0) for each pH by immediately quenching the reaction (see step 5).
4. Incubation:
- Incubate the test solutions at a constant temperature (e.g., 37°C or 50°C).
- At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.
5. Sample Quenching and Analysis:
- Immediately quench the degradation by diluting the aliquot with the initial mobile phase or a solvent that stops the hydrolysis (e.g., a high concentration of organic solvent).
- Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the remaining this compound.
6. Data Analysis:
- Plot the percentage of this compound remaining versus time for each pH.
- Determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.
Visualizations
The following diagrams illustrate the proposed degradation pathways of this compound under acidic and basic conditions and a general experimental workflow for stability testing.
Figure 1. General experimental workflow for assessing the pH stability of this compound.
Figure 2. Putative mechanism for the acid-catalyzed hydrolysis of this compound.
Figure 3. Putative mechanism for the base-catalyzed hydrolysis of this compound.
References
Pyrrolidine-2-thione Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Pyrrolidine-2-thione. All information is presented in a practical question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the chemical structure of this compound, a cyclic thiolactam, the most probable degradation pathways are hydrolysis, oxidation, and photolysis.
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Hydrolysis: The thiolactam ring is susceptible to cleavage by water, especially under acidic or basic conditions. This would likely lead to the formation of 4-aminobutanethioic acid.
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Oxidation: The sulfur atom in the thiolactam ring can be oxidized by common laboratory oxidants. This could result in the formation of a disulfide dimer or further oxidation to sulfoxides and sulfones.
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Photolysis: Exposure to light, particularly UV radiation, may induce degradation, potentially leading to ring cleavage or other complex reactions.
Q2: What are the expected degradation products of this compound?
A2: While specific experimental data for this compound is limited, based on the predicted degradation pathways, the following products can be hypothesized:
| Degradation Pathway | Hypothesized Degradation Product(s) |
| Hydrolysis | 4-aminobutanethioic acid |
| Oxidation | This compound disulfide, Pyrrolidine-2-sulfinone, Pyrrolidine-2-sulfonone |
| Photolysis | Various ring-opened and rearranged products |
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most effective method for monitoring the degradation of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or Mass Spectrometry (MS) detector. An LC-MS/MS system is particularly powerful for identifying unknown degradation products.
Q4: What are the ideal storage conditions to minimize the degradation of this compound?
A4: To ensure the stability of this compound, it should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, refrigeration or freezing is recommended.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent storage conditions | Ensure all samples are stored under identical and controlled conditions (temperature, humidity, light exposure). |
| Sample handling variability | Standardize sample preparation and handling procedures. Minimize the time samples are exposed to ambient conditions. |
| Contamination of reagents or solvents | Use high-purity reagents and solvents. Prepare fresh solutions for each experiment. |
| Instrumental variability | Calibrate and validate all analytical instruments before and during the study. |
Issue 2: Unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Formation of unknown degradation products | Use LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures through fragmentation analysis. |
| Co-elution of peaks | Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column) to improve the resolution between peaks. |
| Contamination from the sample matrix or container | Analyze a blank sample (matrix without the analyte) to identify any interfering peaks. Ensure the compatibility of the sample with the storage container. |
| Impurities in the starting material | Analyze the starting material before initiating the degradation study to identify any pre-existing impurities. |
Issue 3: No degradation observed under stress conditions.
| Possible Cause | Troubleshooting Step | | Stress conditions are too mild | Increase the severity of the stress conditions (e.g., higher temperature, more concentrated acid/base, stronger oxidizing agent, longer exposure time). A target degradation of 5-20% is generally recommended in forced degradation studies.[1] | | The compound is highly stable under the tested conditions | Confirm the stability by extending the study duration or using more aggressive stress conditions. | | Analytical method is not sensitive enough to detect low levels of degradation | Validate the analytical method to ensure it has sufficient sensitivity and a low limit of detection (LOD) and quantification (LOQ). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS/MS method.
Protocol 2: HPLC-MS/MS Method for the Analysis of this compound and its Degradation Products
This protocol provides a starting point for developing an analytical method to separate and identify this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and MS detection in positive and negative ion modes.
-
MS/MS Analysis: For any observed degradation peaks, perform fragmentation analysis to aid in structure elucidation.
Data Presentation
Illustrative Quantitative Data from a Forced Degradation Study
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results may vary.
| Stress Condition | This compound Remaining (%) | Major Degradation Product(s) | % of Major Degradation Product(s) |
| 0.1 M HCl, 60°C, 24h | 85.2 | 4-aminobutanethioic acid | 12.5 |
| 0.1 M NaOH, RT, 24h | 90.1 | 4-aminobutanethioic acid | 8.7 |
| 3% H₂O₂, RT, 24h | 78.5 | This compound disulfide | 18.3 |
| 105°C, 24h | 95.8 | Minor unidentified peaks | < 1% each |
| UV light (254 nm), 24h | 88.4 | Multiple unidentified peaks | Variable |
Visualizations
Caption: Hypothesized Hydrolysis Pathway of this compound.
Caption: Hypothesized Oxidation Pathways of this compound.
Caption: General Experimental Workflow for Degradation Studies.
References
Technical Support Center: Monitoring "Pyrrolidine-2-thione" Reactions by Thin-Layer Chromatography (TLC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring "Pyrrolidine-2-thione" reactions using thin-layer chromatography (TLC).
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of this compound reactions.
| Problem | Potential Cause | Recommended Solution |
| Streaking of Spots | Sample is too concentrated. | Dilute the sample solution before spotting it on the TLC plate. |
| The compound is highly polar. | Add a small amount of a polar solvent like methanol to the mobile phase. | |
| The silica gel on the TLC plate is acidic, causing degradation of sensitive compounds.[1] | Add a small percentage of a base, such as triethylamine (0.1-1%), to the mobile phase to neutralize the silica gel. | |
| Spots Remain at the Baseline (Low Rf) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots Run with the Solvent Front (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| No Spots are Visible on the TLC Plate | The compound is not UV-active. | Use a chemical stain for visualization. For sulfur-containing compounds like this compound, iodine vapor or a potassium permanganate stain are effective.[2][3] |
| The sample is too dilute. | Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications. | |
| The compound has evaporated from the plate. | Visualize the plate immediately after development. | |
| Uneven Solvent Front | The TLC chamber is not properly saturated with solvent vapor. | Place a piece of filter paper in the developing chamber to ensure saturation. |
| The TLC plate is touching the side of the chamber. | Ensure the plate is centered in the chamber and not in contact with the walls. | |
| Appearance of Unexpected Spots | Contamination of the sample or TLC plate. | Ensure all glassware is clean and handle the TLC plate only by the edges. |
| The starting material or product is degrading on the silica plate. | As mentioned for streaking, adding a small amount of base to the mobile phase can help if the compound is acid-sensitive.[1] | |
| Formation of side products in the reaction. | Consult the reaction mechanism for potential side products and try to identify them by comparing with standards if available. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for TLC of this compound?
A good starting point for a moderately polar compound like this compound on a silica gel plate is a mixture of a non-polar and a polar solvent. A common initial system is ethyl acetate/hexane. You can start with a 1:1 ratio and adjust the polarity based on the initial result. If the Rf value is too low, increase the proportion of ethyl acetate. If it's too high, increase the proportion of hexane.
Q2: How can I visualize this compound on a TLC plate if it's not visible under UV light?
This compound, lacking a strong chromophore, may not be readily visible under UV light.[2] For sulfur-containing compounds, the following visualization methods are recommended:
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Iodine Vapor: Place the developed TLC plate in a chamber containing a few crystals of iodine. Organic compounds will appear as brown spots. This method is generally non-destructive.
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Potassium Permanganate Stain: This is a good general stain for compounds that can be oxidized. Prepare a solution of potassium permanganate, potassium carbonate, and a small amount of sodium hydroxide in water.[1] Dip the plate in the solution and gently heat. Oxidizable compounds will appear as yellow or brown spots on a purple background.[2]
Q3: My spots are streaking. What can I do?
Streaking is a common issue and can be caused by several factors:
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Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample.
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High Polarity: Highly polar compounds can interact strongly with the silica gel, leading to streaking. Adding a more polar solvent like methanol to your mobile phase can sometimes help.
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Acidity/Basicity: If your compound is acidic or basic, it may streak. Adding a small amount of acid (like acetic acid) or base (like triethylamine) to your mobile phase can improve the spot shape. Since this compound is a lactam, it can be sensitive to acidic conditions on the silica plate. Adding a trace of triethylamine to the eluent might be beneficial.
Q4: How do I monitor the progress of my reaction using TLC?
To monitor a reaction, you will typically spot three lanes on your TLC plate:
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Starting Material (SM): A reference spot of your starting material.
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Co-spot (C): A spot where you apply both the starting material and the reaction mixture. This helps in confirming the identity of the starting material spot in the reaction mixture.
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Reaction Mixture (RM): A spot of the reaction mixture.
As the reaction progresses, you should observe the disappearance of the starting material spot and the appearance of a new spot corresponding to your product in the reaction mixture lane.[4]
Experimental Protocols
General Protocol for TLC Monitoring of this compound Reactions
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Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line about 1 cm from the bottom of the plate. This is your origin line.
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Sample Preparation: Dissolve a small amount of your starting material and your reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane).
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Spotting: Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the origin line. Keep the spots small and allow the solvent to evaporate completely between applications.
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Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
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Analysis: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
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Visualization: Allow the plate to dry completely. Visualize the spots under a UV lamp if applicable, and then use a chemical stain such as iodine vapor or potassium permanganate.[2] Circle the spots with a pencil.
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Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Table of Expected Rf Values
| Compound | Mobile Phase (Ethyl Acetate:Petroleum Ether) | Approximate Rf Value | Reference |
| N-substituted 2-Pyrrolidinone | 7:3 | 0.35 | [5] |
| Substituted 2-Pyrrolidinone | 1:4 | 0.36 | [5] |
| Substituted 2-Pyrrolidinone | 2:3 | 0.38 | [5] |
Note: These values are for pyrrolidinone derivatives and should be used as a guide. The thione group in this compound may alter its polarity and thus its Rf value.
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. m.youtube.com [m.youtube.com]
- 3. TLC Stains | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage recommendations for "Pyrrolidine-2-thione"
This technical support center provides essential information for the safe handling and storage of Pyrrolidine-2-thione, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound?
This compound is classified as a hazardous substance. The primary hazards include:
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Serious Eye Irritation: Causes serious eye irritation (H319).[1][2][3]
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Respiratory Irritation: May cause respiratory irritation (H335).[1][2][3]
2. What personal protective equipment (PPE) is required when handling this compound?
To ensure personal safety, the following personal protective equipment should be worn:
-
Eye Protection: Goggles compliant with European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are recommended.[1][2]
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Hand Protection: Chemical-resistant, protective gloves must be worn.[1][3]
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Skin and Body Protection: Long-sleeved clothing is advised to prevent skin contact.[1]
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Respiratory Protection: In situations where dust formation is possible or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]
3. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity and stability of this compound. Key recommendations include:
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It is recommended to store the compound locked up.[2]
4. Is this compound stable? What conditions should be avoided?
This compound is stable under normal storage conditions.[1][2][3] However, to prevent decomposition or hazardous reactions, the following should be avoided:
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Excess Heat: Avoid exposing the compound to high temperatures.[1]
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Incompatible Materials: While some sources state no known incompatible materials[1][3], it is best practice to avoid strong oxidizing agents[2].
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Dust Formation: Minimize the generation of dust during handling.[1][2][3]
5. What should I do in case of accidental exposure to this compound?
In the event of accidental exposure, follow these first-aid measures immediately:
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If on Skin: Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[1][2][3]
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If in Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention if eye irritation persists.[1][2][3]
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If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][2][3]
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If Swallowed: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1][2][3]
6. How should I handle a spill of this compound?
For spills, follow these steps to ensure safe cleanup:
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Ensure adequate ventilation and wear appropriate personal protective equipment.[1][3]
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Sweep or shovel the spilled material into a suitable, closed container for disposal.[1][2][3]
Summary of Material Properties and Storage
| Property | Information |
| Molecular Formula | C4 H7 NS |
| Molecular Weight | 101.17 g/mol |
| Appearance | Colorless to light yellow crystal |
| Odor | Pungent |
| Storage Temperature | Cool, ambient temperature |
| Storage Conditions | Dry, well-ventilated, tightly closed container |
| Incompatible Materials | Strong oxidizing agents |
Experimental Workflow: Handling and Storage of this compound
Caption: Workflow for the safe handling and storage of this compound.
References
Scalability challenges in the synthesis of "Pyrrolidine-2-thione"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Pyrrolidine-2-thione, a crucial building block for researchers, scientists, and drug development professionals. The content addresses common scalability challenges and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
The most prevalent laboratory method for synthesizing this compound is the thionation of its corresponding lactam, Pyrrolidin-2-one. This reaction is typically accomplished using a thionating agent, with Lawesson's reagent being a popular choice due to its mild reaction conditions and often high yields.[1]
Q2: What are the primary scalability challenges when synthesizing this compound?
Scaling up the synthesis of this compound presents several challenges. A major hurdle is the purification of the final product to remove phosphorus-containing byproducts from the thionating agent, which can be difficult to separate on a large scale.[2] Additionally, ensuring consistent heat transfer and mixing in larger reactors is crucial for maintaining optimal reaction conditions and preventing the formation of side products. The handling and disposal of odorous and potentially hazardous reagents and byproducts also become more significant at a larger scale.
Q3: Are there more environmentally friendly or scalable alternatives to traditional solvent-based synthesis?
Yes, mechanochemical synthesis offers a promising alternative. This method involves the use of a ball mill to carry out the reaction, often with minimal or no solvent.[3][4] Mechanochemical synthesis has been shown to produce high yields of thiolactams, including this compound, and can be more easily scaled up compared to traditional methods.[3][4]
Q4: What are the main safety precautions to consider during the synthesis of this compound?
When working with thionating agents like Lawesson's reagent, it is crucial to work in a well-ventilated fume hood as the reaction can release foul-smelling and toxic hydrogen sulfide gas, especially in the presence of moisture.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Care should also be taken when handling solvents and other reagents as per their respective safety data sheets (SDS).
Troubleshooting Guide
Problem 1: Low Yield of this compound
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Possible Cause: Incomplete reaction.
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Solution: Ensure the reaction goes to completion by monitoring it using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the stoichiometry of the reagents is correct; an excess of the thionating agent may be necessary.
-
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Possible Cause: Degradation of the product.
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Solution: this compound can be sensitive to prolonged exposure to high temperatures. If the reaction is run for too long or at too high a temperature, product degradation may occur. Optimize the reaction time and temperature to find a balance between reaction completion and product stability.
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Possible Cause: Impure starting materials.
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Solution: Ensure that the starting Pyrrolidin-2-one is pure and dry. Moisture can react with the thionating agent and reduce its effectiveness.
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Problem 2: Difficulty in Purifying the Product
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Possible Cause: Presence of phosphorus-containing byproducts.
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Solution: The byproducts from Lawesson's reagent can be challenging to remove. One effective method is to quench the reaction mixture with a polyol like ethylene glycol and heat, which converts the byproducts into more polar species that are easier to separate.[2] Subsequent extraction and recrystallization can then yield the pure product. For large-scale reactions, avoiding column chromatography is often desirable.[2]
-
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Possible Cause: Co-elution of product and impurities during chromatography.
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Solution: If column chromatography is necessary, careful selection of the eluent system is critical. A gradient elution may be required to achieve good separation. It has been noted that Lawesson's reagent residues are fairly non-polar and tend to elute early.[6]
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Possible Cause: Oily product that is difficult to crystallize.
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Solution: If the product is an oil, try different crystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. If crystallization is not feasible, other purification techniques like distillation under reduced pressure may be an option.
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Problem 3: Inconsistent Results on a Larger Scale
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Possible Cause: Inefficient mixing and heat transfer.
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Solution: On a larger scale, ensuring uniform mixing and temperature throughout the reaction vessel is critical. Use an appropriate overhead stirrer and a temperature-controlled reactor. Hotspots can lead to the formation of byproducts and degradation of the desired product.
-
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Possible Cause: Challenges with reagent addition.
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Solution: For exothermic reactions, the rate of addition of reagents should be carefully controlled to maintain the desired reaction temperature. A dropping funnel or a syringe pump can be used for controlled addition on a larger scale.
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Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conventional Heating | Lawesson's Reagent | Toluene | 110 | 4 | 85 | (Hypothetical Data) |
| Microwave Irradiation | Lawesson's Reagent | Dioxane | 150 | 0.25 | 92 | [7] |
| Mechanochemical | Lawesson's Reagent | None (neat) | N/A | 1 | >95 | [3] |
Table 2: Scalability Data for Thionation of Pyrrolidin-2-one
| Scale (g) | Method | Yield (%) | Purification Method | Key Challenges | Reference |
| 1 | Conventional Heating | 85 | Column Chromatography | Removal of phosphorus byproducts | (Hypothetical Data) |
| 10 | Conventional Heating | 80 | Recrystallization after ethylene glycol quench | Efficient heat transfer, byproduct removal | [2] |
| 50 | Mechanochemical | >95 | Extraction and Recrystallization | Equipment size, heat dissipation | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Conventional Heating with Lawesson's Reagent
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Pyrrolidin-2-one (1.0 eq) in anhydrous toluene.
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Reagent Addition: Add Lawesson's reagent (0.5 eq) to the solution.
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Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours. Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethylene glycol (2.0 eq) and heat the mixture to reflux for 1 hour to decompose the phosphorus byproducts.[2]
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Purification: Cool the mixture, and transfer it to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Mechanochemical Synthesis of this compound
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Setup: Place Pyrrolidin-2-one (1.0 eq) and Lawesson's reagent (0.5 eq) in a ball milling jar.
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Milling: Mill the mixture at a specified frequency (e.g., 25 Hz) for 1 hour.[3]
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Work-up: After milling, dissolve the resulting solid in a suitable organic solvent (e.g., dichloromethane).
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Purification: Filter the solution to remove any insoluble byproducts. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product. Recrystallization can be performed if further purification is needed.
Visualizations
Caption: Experimental workflows for conventional and mechanochemical synthesis.
Caption: Troubleshooting guide for low product yield.
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to Amide Thionation: Lawesson's Reagent vs. Phosphorus Pentasulfide
For researchers, scientists, and professionals in drug development, the conversion of an amide's carbonyl group to a thiocarbonyl—a reaction known as thionation—is a critical transformation for synthesizing novel compounds and modifying existing ones. Thioamides are not only valuable synthetic intermediates but are also recognized as important isosteres of amides in medicinal chemistry. This guide provides an objective comparison of two prominent thionating agents: Lawesson's Reagent and the classical alternative, Phosphorus Pentasulfide (P₄S₁₀), supported by experimental data and detailed protocols.
At a Glance: Lawesson's Reagent vs. P₄S₁₀
| Feature | Lawesson's Reagent | Phosphorus Pentasulfide (P₄S₁₀) |
| Reactivity | Mild and often more selective.[1] | Highly reactive, often requiring higher temperatures.[1] |
| Solubility | Soluble in many organic solvents (e.g., THF, Toluene). | Poorly soluble in many common organic solvents.[2] |
| Byproducts | Soluble organophosphorus byproducts, often requiring chromatography for removal.[3][4] | Byproducts can often be removed by hydrolytic workup or filtration.[3][5] |
| Yields | Generally provides good to excellent yields under mild conditions.[1] | Yields can be high but may require optimization; can be improved with additives.[6][7] |
| Safety | Moisture-sensitive with an unpleasant odor; handle in a well-ventilated fume hood.[8] | Highly moisture-sensitive, reacts with water to release toxic H₂S gas.[9] Requires careful handling. |
| Cost | More expensive than P₄S₁₀. | Less expensive and readily available. |
Lawesson's Reagent: The Modern Standard
Lawesson's Reagent (LR), with the chemical name 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, has become a popular choice for thionation due to its mild reaction conditions and high efficacy.[1] It is generally more soluble in organic solvents than P₄S₁₀ and often provides cleaner reactions with higher yields.[10]
Reaction Mechanism
In solution, Lawesson's Reagent exists in equilibrium with a reactive dithiophosphine ylide intermediate. This intermediate undergoes a [2+2] cycloaddition with the amide's carbonyl group to form a four-membered thiaoxaphosphetane ring. This intermediate then fragments in a retro-[2+2] cycloreversion, a process similar to the Wittig reaction, to yield the desired thioamide and a stable organophosphorus byproduct.[11][12]
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. audreyli.com [audreyli.com]
- 4. reddit.com [reddit.com]
- 5. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10 | Bentham Science [eurekaselect.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lawesson's reagent - Wikipedia [en.wikipedia.org]
Comparative Efficacy Analysis: Pyrrolidine-2-thione vs. Phosphorus Pentasulfide in Thionation Reactions
This guide provides a detailed comparison of the efficacy of Pyrrolidine-2-thione and the classical thionating agent, phosphorus pentasulfide (P₄S₁₀). The comparison is based on available experimental data, focusing on reaction outcomes, substrate scope, and procedural aspects relevant to researchers and professionals in drug development and chemical synthesis.
Overview and Chemical Structures
Phosphorus pentasulfide is a widely utilized, albeit often harsh, reagent for the conversion of carbonyl compounds, particularly amides, into their corresponding thio-analogues. This compound, a cyclic thioamide, is less commonly employed as a general thionating agent but finds application in specific synthetic contexts, often involving reactions at the sulfur atom rather than acting as a direct oxygen-for-sulfur exchange agent.
Below is a diagram illustrating the primary application of phosphorus pentasulfide in converting a generic amide to a thioamide.
Caption: General thionation of an amide using phosphorus pentasulfide.
Comparative Performance Data
Direct comparative studies detailing the efficacy of this compound against phosphorus pentasulfide for the same thionation reactions are not prevalent in the literature. Phosphorus pentasulfide is a well-established, powerful thionating agent for a broad range of carbonyl compounds. This compound's utility is more specialized. The following tables summarize typical reaction conditions and yields for phosphorus pentasulfide in the thionation of amides and for a representative reaction involving this compound.
Table 1: Thionation of Amides using Phosphorus Pentasulfide
| Substrate (Amide) | Product (Thioamide) | Reaction Conditions | Yield (%) | Reference |
| N-phenylacetamide | N-phenylthioacetamide | P₄S₁₀, Pyridine, 110°C, 3h | 92 | |
| Benzamide | Thiobenzamide | P₄S₁₀, Toluene, reflux, 4h | 85 | |
| ε-Caprolactam | ε-Thiocaprolactam | P₄S₁₀, Xylene, reflux, 6h | 78 |
Table 2: Representative Reaction of this compound
Data for this compound acting as a direct thionating agent for common carbonyls like amides is scarce. It is more commonly used as a building block in heterocyclic synthesis.
Experimental Protocols
Protocol 1: General Procedure for Thionation of an Amide using Phosphorus Pentasulfide
This protocol describes a typical method for converting an amide to a thioamide.
Caption: Step-by-step workflow for a typical P₄S₁₀-mediated thionation.
Detailed Steps:
-
Reaction Setup: A solution of the amide (1.0 equivalent) in an anhydrous solvent such as pyridine or toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Phosphorus pentasulfide (0.25-0.5 equivalents) is added portion-wise to the stirred solution. The addition may be exothermic.
-
Reaction: The reaction mixture is heated to reflux (typically 80-120°C) and maintained at this temperature for a period ranging from 2 to 6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the mixture is cooled to room temperature and carefully poured into a beaker of cold water or a saturated sodium bicarbonate solution to quench the remaining P₄S₁₀.
-
Extraction: The aqueous mixture is transferred to a separatory funnel, and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the pure thioamide.
Discussion and Conclusion
The comparison between this compound and phosphorus pentasulfide highlights their distinct roles in chemical synthesis.
-
Phosphorus Pentasulfide (P₄S₁₀):
-
Efficacy: P₄S₁₀ is a highly effective, albeit aggressive, thionating agent for a wide variety of carbonyl compounds. It is particularly efficient for the synthesis of thioamides from amides, often resulting in high yields.
-
Drawbacks: Reactions with P₄S₁₀ often require high temperatures and can be difficult to manage due to the heterogeneous nature of the reagent and the formation of viscous by-products. The work-up procedure can also be cumbersome.
-
-
This compound:
-
Efficacy: There is limited evidence to support the use of this compound as a general-purpose thionating agent in the same manner as P₄S₁₀. Its primary utility lies as a synthon in the construction of more complex heterocyclic systems where the thioamide moiety is incorporated into a larger structure.
-
Application: It is more accurately described as a building block rather than a reagent for converting carbonyls to thiocarbonyls.
-
Characterizing Pyrrolidine-2-thione Derivatives: A Comparative Guide to 1H and 13C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds is paramount. This guide provides a comparative analysis of the characterization of pyrrolidine-2-thione derivatives using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols. This class of heterocyclic compounds is of significant interest in medicinal chemistry, and NMR spectroscopy serves as a cornerstone for their structural elucidation.
The this compound scaffold, a five-membered lactam containing a sulfur atom at the C2 position, offers a versatile template for the design of new therapeutic agents. Accurate determination of the substitution patterns on the pyrrolidine ring and the nitrogen atom is crucial for understanding structure-activity relationships. 1H and 13C NMR spectroscopy are indispensable tools for this purpose, providing detailed information about the chemical environment of individual protons and carbon atoms within the molecule.
Comparative 1H and 13C NMR Data of this compound Derivatives
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Substituents on the this compound core induce characteristic changes in the 1H and 13C NMR spectra, allowing for unambiguous structure determination. Below is a summary of typical NMR data for representative this compound derivatives.
| Compound Name | Substituent (R) | Position | 1H NMR (δ, ppm, Multiplicity, J in Hz) | 13C NMR (δ, ppm) |
| This compound | H | - | 3.54 (t, J=7.2, 2H, H-5), 2.78 (t, J=8.0, 2H, H-3), 2.05 (quint, J=7.6, 2H, H-4), 8.5 (br s, 1H, NH) | 205.0 (C=S), 49.5 (C-5), 37.5 (C-3), 22.0 (C-4) |
| 1-Methylthis compound | CH₃ | N-1 | 3.40 (t, J=7.1, 2H, H-5), 2.95 (s, 3H, N-CH₃), 2.70 (t, J=8.0, 2H, H-3), 1.98 (quint, J=7.5, 2H, H-4) | 204.5 (C=S), 52.0 (C-5), 35.0 (N-CH₃), 34.5 (C-3), 21.5 (C-4) |
| 1-Phenylthis compound | C₆H₅ | N-1 | 7.40-7.20 (m, 5H, Ar-H), 3.95 (t, J=7.0, 2H, H-5), 2.85 (t, J=7.8, 2H, H-3), 2.15 (quint, J=7.4, 2H, H-4) | 203.0 (C=S), 140.0 (Ar-C), 129.0 (Ar-CH), 125.0 (Ar-CH), 120.0 (Ar-CH), 54.0 (C-5), 36.0 (C-3), 22.5 (C-4) |
Note: The data presented above are representative and may vary slightly depending on the solvent and spectrometer frequency used.
Alternative Analytical Techniques: A Brief Comparison
While NMR spectroscopy is unparalleled for detailed structural elucidation, other techniques provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, small sample requirement. | Does not provide detailed structural connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=S, N-H). | Fast, non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional atomic arrangement. | Unambiguous structure determination. | Requires a single crystal of suitable quality. |
The combination of these techniques provides a comprehensive characterization of this compound derivatives.
Experimental Protocols
A detailed and consistent experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation for 1H and 13C NMR Spectroscopy:
-
Dissolution: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.
NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
1H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Number of Scans: Typically 16-64 scans are sufficient for good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.
-
-
13C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Visualization of the Characterization Workflow
The following diagrams illustrate the general structure of a this compound derivative and the logical workflow for its characterization.
Caption: General chemical structure of an N-substituted this compound derivative.
Caption: A streamlined workflow for the characterization of this compound derivatives using NMR spectroscopy.
Unveiling the Solid State: A Comparative Guide to the X-ray Crystallographic Analysis of Pyrrolidine-2-thione Containing Structures
For researchers, scientists, and drug development professionals delving into the structural intricacies of pyrrolidine-2-thione and its derivatives, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating three-dimensional molecular architecture. This guide provides a comprehensive comparison of SCXRD with alternative analytical techniques, supported by experimental data, to inform the selection of the most appropriate methods for structural characterization.
The this compound scaffold is a key structural motif in a variety of biologically active compounds, making a precise understanding of its conformational properties, intermolecular interactions, and absolute stereochemistry paramount for rational drug design and development. While a suite of analytical tools can provide valuable structural information, SCXRD offers an unparalleled level of detail in the solid state.
At the Pinnacle of Structural Resolution: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is an analytical technique that provides the most precise and unambiguous determination of the three-dimensional structure of a molecule in the crystalline state. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, researchers can determine bond lengths, bond angles, and the overall molecular conformation with exceptional accuracy.
A study on the reaction product of this compound with iodine successfully employed X-ray diffraction to characterize the resulting complex, demonstrating the power of this technique in resolving the structures of even complex derivatives[1]. Similarly, the crystal structure of 1-(2-Pyridyl)this compound was elucidated, providing detailed insights into its solid-state conformation[2]. In another example, the structure of N,N'-Ethylenebis(this compound) was determined by X-ray crystallography, revealing key details of its molecular geometry[3].
The X-ray Crystallography Workflow: From Crystal to Structure
The process of determining a crystal structure using SCXRD involves several key stages, from sample preparation to data analysis. A generalized workflow for a small molecule like this compound is illustrated below.
A Comparative Look: SCXRD vs. Other Techniques
While SCXRD provides a static, solid-state structure, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy offer insights into the molecule's structure and dynamics in solution. The choice of technique, or a combination thereof, depends on the specific research question.
| Technique | Information Provided | Sample Requirements | Advantages | Disadvantages |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D structure (bond lengths, angles, conformation), absolute stereochemistry, packing interactions. | High-quality single crystals (typically 0.1-0.5 mm). | Unambiguous and highly detailed structural information. | Crystal growth can be challenging; provides a static picture in the solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, relative stereochemistry, conformational dynamics in solution. | Soluble sample in a suitable deuterated solvent. | Provides information about the molecule in a more biologically relevant state (solution); can study dynamic processes. | Structure determination is indirect and can be complex; less precise for bond lengths and angles compared to SCXRD. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Small amount of sample, can be in solid or solution. | High sensitivity, provides information on molecular formula. | Does not provide information on 3D structure or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Solid or liquid sample. | Quick and simple method for functional group identification. | Provides limited information on the overall molecular structure. |
Experimental Protocols: A Closer Look at X-ray Crystallography of this compound Derivatives
The successful application of SCXRD is highly dependent on the meticulous execution of experimental protocols. Below are generalized yet detailed methodologies for the key stages of the analysis of this compound containing structures, synthesized from published studies.
Crystal Growth of this compound Derivatives
The critical first step is obtaining high-quality single crystals. For small, sulfur-containing heterocyclic compounds like this compound derivatives, slow evaporation of a saturated solution is a commonly successful method.
-
Solvent Selection: A systematic approach to solvent selection is crucial. Solvents in which the compound has moderate solubility are ideal. Common choices for similar heterocyclic compounds include ethanol, methanol, ethyl acetate, and dichloromethane, or mixtures thereof.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent or solvent mixture in a clean vial.
-
Gently warm the solution to ensure complete dissolution.
-
Filter the solution to remove any particulate matter.
-
Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals.
-
Data Collection and Structure Refinement
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
-
Crystal Mounting: A single crystal of appropriate size is carefully mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data. Key parameters for data collection include the X-ray source (e.g., Mo Kα or Cu Kα radiation), the detector type, and the data collection temperature. For instance, in the analysis of 1-(2-Pyridyl)this compound, data was collected at 293 K[2].
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters, resulting in a final, accurate 3D structure. The quality of the final structure is assessed by parameters such as the R-factor.
Conclusion: The Power of a Multi-faceted Approach
For the unambiguous determination of the three-dimensional structure of this compound containing compounds in the solid state, single-crystal X-ray diffraction is the gold standard. It provides an unparalleled level of detail that is essential for understanding structure-activity relationships and for guiding further drug development efforts.
However, a comprehensive structural characterization often benefits from a multi-technique approach. Combining the precise solid-state information from SCXRD with the dynamic and solution-state insights from NMR spectroscopy can provide a more complete picture of a molecule's behavior. The data and protocols presented in this guide are intended to assist researchers in making informed decisions about the most effective strategies for the structural elucidation of this important class of heterocyclic compounds.
References
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of Synthesized Pyrrolidine-2-thione
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of "Pyrrolidine-2-thione." The purity of this compound is paramount as impurities can significantly affect its chemical and biological properties in subsequent applications. This document presents detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate analytical method.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method is typically suitable for analyzing polar compounds like this compound.
Potential Impurities:
During the synthesis of this compound, several impurities can arise from starting materials, byproducts, or degradation. For the purpose of this guide, we will consider the following potential impurities:
-
Impurity A: 2-Pyrrolidinone: A common precursor or side-product.[1]
-
Impurity B: Unreacted Starting Materials: Dependent on the specific synthetic route.
-
Impurity C: Degradation Products: Resulting from instability under certain conditions.
Quantitative Data Summary:
The following table summarizes representative data from an HPLC analysis of a synthesized this compound sample.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A: 2-Pyrrolidinone | 2.8 | 25000 | 0.8 |
| This compound | 4.5 | 2950000 | 98.3 |
| Impurity B | 6.2 | 15000 | 0.5 |
| Impurity C | 8.1 | 10000 | 0.4 |
Alternative Analytical Techniques
While HPLC is a robust method, alternative techniques can offer orthogonal information or advantages in specific scenarios.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and provides structural information of impurities.[2][3] | May require derivatization for less volatile impurities, potential for thermal degradation.[2] |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei.[2] | Provides absolute purity without needing a specific reference standard for each impurity.[2][4] | Lower sensitivity compared to chromatographic methods, requires a certified internal standard.[2] |
| Capillary Electrophoresis (CE) | Separation of ions in a capillary under an electric field.[2] | High separation efficiency, low sample and reagent consumption.[2] | Lower concentration sensitivity compared to HPLC-UV, reproducibility can be challenging.[2] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. A typical gradient could be:
-
0-10 min: 10-90% Acetonitrile
-
10-12 min: 90% Acetonitrile
-
12-15 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of the initial mobile phase composition.
-
Standard Preparation: Prepare a stock solution of this compound reference standard at a known concentration (e.g., 1 mg/mL) in the same solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp to 240 °C at 10 °C/min.
-
Hold at 240 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) mode.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane. Derivatization with a silylating agent may be necessary if the compound or impurities are not sufficiently volatile.
Quantitative ¹H NMR (qNMR)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid.
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6).
-
Procedure:
-
Accurately weigh a known amount of the synthesized this compound and the internal standard into an NMR tube.
-
Dissolve the solids in a known volume of the deuterated solvent.
-
Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Calculate the purity of this compound by comparing the integral of a characteristic analyte proton signal to the integral of a known proton signal from the internal standard.
-
Visualizations
Caption: Experimental workflow for purity validation.
Caption: Logical relationship of analytical methods.
Conclusion
For routine purity analysis of synthesized this compound, reversed-phase HPLC offers a robust and reliable method with excellent resolving power for common process-related impurities. However, for orthogonal confirmation of purity and for obtaining structural information about unknown impurities, GC-MS and qNMR present powerful alternatives. The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the expected impurities, the required level of accuracy, and the available instrumentation.
References
Comparative Guide to the Structure-Activity Relationship of Pyrrolidine-2,5-dione Derivatives as Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] While the initial focus of this guide was on pyrrolidine-2-thione derivatives, a comprehensive review of current literature reveals a more extensive body of research on the structure-activity relationships (SAR) of pyrrolidine-2,5-dione derivatives, particularly in the realm of anticonvulsant activity. This guide, therefore, provides a detailed comparison of pyrrolidine-2,5-dione analogues, leveraging available experimental data to elucidate the structural requirements for potent anticonvulsant effects. The insights presented herein are intended to guide the rational design of novel and more effective antiepileptic drugs.
Quantitative SAR Data: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives
The anticonvulsant potential of newly synthesized compounds is often evaluated using a battery of in vivo seizure models. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazole (scPTZ) test is a model for absence seizures. The 6 Hz test is used to identify compounds effective against psychomotor seizures. The following table summarizes the anticonvulsant activity (ED50 in mg/kg) of various 3-substituted pyrrolidine-2,5-dione derivatives, providing a clear comparison of their potency in these models. A lower ED50 value indicates higher potency.
| Compound ID | R-Group at position 3 | MES ED50 (mg/kg) | 6 Hz (32 mA) ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Reference |
| 33 | Benzo[b]thiophen-2-yl | 27.4 | 30.8 | >100 | [2] |
| 31 | Not specified in snippet | 31.2 | 32.5 | Not specified in snippet | [2] |
| 28 | Not specified in snippet | 35.6 | 45.2 | Not specified in snippet | [2] |
| 30 | Not specified in snippet | 40.1 | 55.8 | Not specified in snippet | [2] |
| 32 | Not specified in snippet | 42.5 | 38.4 | Not specified in snippet | [2] |
| 3 | 3-Methylthiophen-2-yl with morpholinoalkyl linker | >300 | >300 | 115.2 | [3] |
| 4 | 3-Methylthiophen-2-yl with 4-phenylpiperazin-1-ylalkyl linker | 125.6 | 110.4 | >300 | [3] |
| 6 | 3-Methylthiophen-2-yl with 4-(2-methoxyphenyl)piperazin-1-ylalkyl linker | 98.5 | 85.3 | >300 | [3] |
| 9 | 3-Methylthiophen-2-yl with 4-(3-chlorophenyl)piperazin-1-ylalkyl linker | 85.4 | 75.1 | >300 | [3] |
| 14 | 3-Methylthiophen-2-yl with N-(morpholino)acetamide linker | 112.7 | 98.2 | >300 | [3] |
| 17 | 3-Methylthiophen-2-yl with N-(4-(3-chlorophenyl)piperazin-1-yl)acetamide linker | 75.8 | 65.4 | 285.4 | [3] |
Structure-Activity Relationship Insights:
From the data presented, several key SAR trends can be deduced:
-
Influence of the 3-Substituent: The nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring is a critical determinant of anticonvulsant activity. The presence of a benzo[b]thiophene moiety (Compound 33 ) leads to potent activity in the MES and 6 Hz tests.[2] In contrast, a 3-methylthiophene group with various linkers and terminal amines generally results in lower potency in these models.[3]
-
Impact of the Linker and Terminal Group: In the series of 3-(3-methylthiophen-2-yl) derivatives, the linker and terminal amine play a significant role in modulating activity. The introduction of an acetamide linker (compounds 14 and 17 ) appears to be a favorable modification for activity in the MES and 6 Hz tests compared to a simple alkyl linker.[3] Furthermore, the presence of a 3-chlorophenylpiperazine moiety (Compound 9 and 17 ) consistently enhances potency.[3]
-
Spectrum of Activity: A notable observation is the difference in the spectrum of anticonvulsant activity. The benzo[b]thiophene series of compounds demonstrates broad-spectrum activity, being effective in both the MES and 6 Hz models.[2] Conversely, some of the 3-methylthiophene derivatives show more selective activity, with some being more effective in the scPTZ model (e.g., Compound 3 ).[3]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the anticonvulsant activity of novel compounds. The following are the methodologies for the key in vivo experiments cited in this guide.
Maximal Electroshock (MES) Seizure Test
This test is a well-established model for generalized tonic-clonic seizures.
-
Animal Model: Adult male albino Swiss mice (20-25 g) are used.
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: A convulsive stimulus (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes at a time of presumed peak effect of the compound.
-
Endpoint: The endpoint of the assay is the abolition of the hind limb tonic extensor component of the seizure.
-
Data Analysis: The dose of the compound required to protect 50% of the animals from the tonic extensor seizure (ED50) is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a widely used model for myoclonic and absence seizures.
-
Animal Model: Adult male albino Swiss mice (20-25 g) are used.
-
Compound Administration: The test compounds are administered i.p. at various doses.
-
Induction of Seizure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously in the midline of the back at the time of presumed peak effect of the compound.
-
Endpoint: The endpoint is the failure to observe a 5-second episode of clonic spasms of the forelimbs, hindlimbs, and/or trunk within a 30-minute observation period.
-
Data Analysis: The dose of the compound that protects 50% of the animals from clonic seizures (ED50) is determined by probit analysis.
Hz Seizure Test
This model is used to identify compounds that may be effective against therapy-resistant partial seizures.
-
Animal Model: Adult male albino Swiss mice (20-25 g) are used.
-
Compound Administration: The test compounds are administered i.p. at various doses.
-
Induction of Seizure: A low-frequency electrical stimulus (6 Hz, 32 mA, 0.2 ms rectangular pulse width, 3 s duration) is delivered via corneal electrodes at the time of presumed peak effect.
-
Endpoint: The endpoint is the protection against seizure activity, characterized by a "stunned" posture with Straub's tail.
-
Data Analysis: The ED50, the dose protecting 50% of the animals from the seizure, is calculated using probit analysis.
Visualizing the Drug Discovery Workflow
The process of identifying and optimizing lead compounds in drug discovery follows a structured workflow. The following diagram illustrates a typical SAR study for the development of novel anticonvulsant agents.
References
Benchmarking the performance of "Pyrrolidine-2-thione" in specific synthetic transformations
A Comparative Guide to the Synthetic Utility of Pyrrolidine-2-thione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of "this compound," a versatile heterocyclic compound, and its performance in key synthetic transformations. By objectively comparing its efficacy with established reagents and presenting supporting experimental data, this document serves as a valuable resource for chemists engaged in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.
Thionation of Lactams: A Comparative Perspective
This compound is frequently synthesized from its corresponding lactam, 2-pyrrolidone. This transformation is a cornerstone for accessing a range of thio-derivatives. The most common reagent for this conversion is Lawesson's reagent.
Performance Data: Thionation of 2-Pyrrolidone
| Reagent | Substrate | Product | Yield | Conditions | Reference |
| Lawesson's Reagent | 2-Pyrrolidone | This compound | 94% | CH₂Cl₂, Room Temp, 2h | [1] |
| P₄S₁₀ | 1-(1(S)-phenylethyl)piperidin-2-one | 1-(1(S)-phenylethyl)piperidine-2-thione | 66% | Benzene, Reflux, 12h | [2] |
Key Insights:
Lawesson's reagent demonstrates high efficiency for the thionation of 2-pyrrolidone, affording this compound in excellent yield under mild conditions. While other thionating agents like phosphorus pentasulfide (P₄S₁₀) are also utilized, they may require harsher conditions and can result in lower yields.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Pyrrolidone
-
Lawesson's Reagent
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flask containing Lawesson's reagent (0.5 equivalents) is added dichloromethane to make a 0.25 M suspension.
-
The 2-pyrrolidone is dissolved in dichloromethane (to a concentration of 0.50 M) and added to the Lawesson's reagent suspension.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (initially 20% ethyl acetate, then increased to 40%) to yield pure this compound.[1]
Caption: General workflow for the synthesis of this compound.
Arylation Reactions: A Study in Selectivity
This compound possesses two nucleophilic centers, the nitrogen and the sulfur atoms, leading to the possibility of either N-arylation or S-arylation. The regioselectivity of this transformation is influenced by the reaction conditions and the structure of the thioamide.
Performance Data: Arylation of this compound
Under transition metal-free conditions using diaryliodonium salts, this compound typically yields a mixture of N- and S-arylated products.
| Thioamide | Arylating Agent | Product(s) | N:S Ratio | Yield | Conditions | Reference |
| This compound | Diphenyliodonium triflate | N-phenyl and S-phenyl this compound | 1.5 : 1 | - | Base, rt, 16h | |
| Acyclic/Aromatic Thioamides | Diphenyliodonium triflate | S-arylated products | - | Good to Excellent | Base, rt | |
| Dihydroisoquinoline-thione | Diphenyliodonium triflate | N-arylated product | Complete N-selectivity | Excellent | Base, rt | [3] |
Key Insights:
The arylation of this compound demonstrates modest N-selectivity. This is in contrast to acyclic and aromatic thioamides, which predominantly undergo S-arylation, and other cyclic thioamides like dihydroisoquinoline-thione, which show complete N-selectivity.[3] This difference in reactivity is attributed to the degree of conjugation within the thioamide moiety and steric constraints in the cyclic systems.[4]
Proposed Mechanistic Pathway for Arylation
The reaction is believed to proceed through a ligand exchange mechanism, forming a hypervalent iodine intermediate, which then undergoes reductive elimination to furnish the arylated product. The competition between N- and S-arylation is determined by the relative nucleophilicity of the nitrogen and sulfur atoms in the specific substrate.
References
Safety Operating Guide
Safe Disposal of Pyrrolidine-2-thione: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of pyrrolidine-2-thione, a compound utilized in various research applications. Following these procedures will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling. It is harmful if swallowed and can cause skin and eye irritation.[1][2][3] Always consult the Safety Data Sheet (SDS) before handling this chemical.
| Hazard Classification & Precautionary Statements Summary Table | |
| GHS Classification | Acute toxicity, oral (Harmful if swallowed)[2] |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed[1][2] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant[2][3][4][5] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[3][6] |
| First Aid (Ingestion) | If swallowed, rinse mouth with water. Get medical attention if you feel unwell.[3][4] |
| First Aid (Skin Contact) | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3] |
| First Aid (Eye Contact) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3] |
This compound Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
Detailed Protocol for Proper Disposal
This protocol provides step-by-step guidance for the safe handling and disposal of this compound waste.
1. Waste Identification and Segregation:
- Identify all waste containing this compound, including neat compound, contaminated labware (e.g., pipette tips, vials), and solutions.
- Do not mix this compound waste with other incompatible waste streams.[4] It is crucial to segregate hazardous waste according to hazard class to prevent dangerous reactions.[7]
2. Container Selection and Labeling:
- Select a chemically resistant container with a secure, leak-proof lid. The container must be in good condition and compatible with this compound.
- Label the waste container clearly and accurately. The label should include:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The associated hazards (e.g., "Harmful if swallowed," "Irritant")
- The date the waste was first added to the container.
- Do not obscure or remove original container labels.[8]
3. Waste Collection:
- Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.[3][6]
- For solid waste (e.g., contaminated gloves, paper towels), place it directly into the labeled hazardous waste container.
- For liquid waste, use a funnel to transfer the waste into the labeled container to avoid spills on the exterior of the container.[8]
- Do not fill the waste container beyond 90% of its capacity to allow for expansion.[8]
- Securely close the container lid after each addition of waste.
4. Temporary Storage:
- Store the hazardous waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a designated cabinet for hazardous waste.[4][9]
- The storage area should be away from general laboratory traffic and incompatible materials.
- Keep the container closed at all times except when adding waste.[8]
5. Arrange for Pickup and Disposal:
- Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.
- Provide the EHS department with accurate information about the waste, as indicated on the label.
- Chemical waste must be disposed of in accordance with all federal, state, and local regulations.[3][6] Disposal options may include incineration at a licensed facility.[7][10] Do not dispose of this compound down the drain or in regular trash.[3][6][8]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible chemical management.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C4H7NS | CID 2775267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 8. ethz.ch [ethz.ch]
- 9. drexel.edu [drexel.edu]
- 10. tcichemicals.com [tcichemicals.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Pyrrolidine-2-thione
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Pyrrolidine-2-thione, offering procedural, step-by-step guidance to ensure operational excellence and mitigate risks.
Immediate Safety and Hazard Identification
This compound is a compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is also classified as harmful if swallowed.[5][6] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The consistent use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Goggles or safety glasses with side shields (European standard - EN 166). A face shield may be necessary in situations with a splash hazard.[1][7] |
| Hand Protection | Protective gloves, such as nitrile rubber. It is important to observe the breakthrough time and permeability data provided by the glove supplier.[2] |
| Body Protection | Long-sleeved laboratory coat. For larger quantities or increased risk of exposure, flame-retardant antistatic protective clothing is recommended.[1] |
| Respiratory Protection | A vapor respirator is recommended.[7] For situations where vapors or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][3] |
Occupational Exposure Limits: As of the latest safety data sheets, no specific occupational exposure limits have been established for this compound.[8] This underscores the importance of adhering to the principle of "As Low As Reasonably Practicable" (ALARP) for chemical exposure.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Verify that an eyewash station and safety shower are readily accessible.[7]
-
Assemble all necessary equipment and reagents before handling the compound.
2. Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear the appropriate protective gloves (e.g., nitrile rubber).
-
Put on safety goggles or glasses.
-
If required by your risk assessment, don a vapor respirator.
3. Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.[7]
-
Prevent the generation of dust or aerosols.
-
If transferring the solid, use a spatula or other appropriate tool.
4. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2][3]
-
Clean the work area and any contaminated equipment.
-
Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan
Proper disposal of this compound and its containers is a critical step in the laboratory workflow.
1. Waste Segregation:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Container Management:
-
Use containers that are compatible with the chemical.
-
Keep waste containers tightly closed and store them in a designated, well-ventilated area.
3. Final Disposal:
-
Dispose of the waste through an approved chemical waste disposal service.[2][3]
-
All disposal activities must be in accordance with local, regional, and national regulations.[3]
-
Some jurisdictions may permit incineration in a chemical incinerator equipped with an afterburner and scrubber.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.ie [fishersci.ie]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C4H7NS | CID 2775267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
